Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Description
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Properties
IUPAC Name |
methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-12-6(5)8(9,10)11/h2-3,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYJBLBYPGRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, and potential biological activities, offering a valuable resource for its scientific exploration.
Introduction: The Scientific Rationale
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a prevalent substituent in many pharmaceuticals. When coupled with the nicotinic acid scaffold, a well-known pharmacophore with diverse biological activities, the resulting molecule, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, presents a compelling candidate for investigation.
The nicotinic acid moiety is a precursor to the essential coenzymes NAD and NADP and its derivatives have been explored for a range of therapeutic applications, including the treatment of inflammatory conditions and as modulators of nicotinic acetylcholine receptors (nAChRs). The introduction of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel pharmacological profiles. This guide will, therefore, serve as a foundational document for researchers embarking on the synthesis and evaluation of this promising compound.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester is presented in the table below. These values are crucial for understanding the compound's likely behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H6F3NO3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 221.14 g/mol | Influences diffusion and transport across membranes. |
| LogP | ~1.5 - 2.5 | A measure of lipophilicity, impacting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, pyridine nitrogen, hydroxyl oxygen) | Influences solubility and receptor binding. |
| pKa (hydroxyl group) | ~8-9 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
Note: These values are estimations derived from computational models and data from analogous structures.
Predicted Spectroscopic Data
The following are the anticipated spectral characteristics for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, which are essential for its identification and characterization.
1H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely doublets, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen atom.
-
Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large coupling constant (1JCF).
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): Expected at m/z 221.
-
Fragmentation Pattern: Likely fragmentation would involve the loss of the methoxy group (-OCH3) from the ester, resulting in a fragment at m/z 190, and potentially the loss of the entire ester group.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1730 cm-1, corresponding to the ester carbonyl group.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1, indicative of the trifluoromethyl group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester can be designed based on well-established organic reactions. The proposed pathway involves three key steps starting from a commercially available precursor.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine
The synthesis commences with the diazotization of commercially available 5-amino-2-(trifluoromethyl)pyridine. This reaction is a standard procedure for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.
Protocol:
-
To a solution of 5-amino-2-(trifluoromethyl)pyridine in dilute sulfuric acid, cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step without isolation of the unstable diazonium salt.
Step 2: Sandmeyer Reaction to Introduce the Hydroxyl Group
The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the hydroxyl group at the 5-position. This is achieved by the thermal decomposition of the diazonium salt in the presence of a copper(II) salt catalyst in an aqueous medium. [1][2] Protocol:
-
The cold diazonium salt solution from the previous step is added slowly to a heated aqueous solution of copper(II) sulfate.
-
The mixture is heated to promote the evolution of nitrogen gas and the formation of the corresponding phenol, 5-hydroxy-2-(trifluoromethyl)nicotinic acid.
-
After the reaction is complete, the mixture is cooled, and the product can be extracted with an organic solvent.
Step 3: Fischer Esterification to Form the Methyl Ester
The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation. [3] Protocol:
-
The crude 5-hydroxy-2-(trifluoromethyl)nicotinic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester.
Potential Biological Applications and Experimental Protocols
Based on the structural features of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, two primary areas of biological investigation are proposed: its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. [4][5][6][7]The presence of the trifluoromethyl group may enhance this activity. The following in vitro assays are recommended for initial screening.
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay [8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Levels: PGE2 levels in the supernatant are quantified using a commercial ELISA kit.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): The concentrations of key pro-inflammatory cytokines in the supernatant are determined by ELISA.
-
A reduction in the levels of these inflammatory mediators in the presence of the test compound would indicate potential anti-inflammatory activity.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The nicotinic acid scaffold is structurally related to nicotine, the primary agonist of nAChRs. It is plausible that 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester could interact with these receptors. Radioligand binding assays are a standard method to assess such interactions. [9]
Sources
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. 5-Hydroxynicotinic acid - CAS-Number 27828-71-3 - Order from Chemodex [chemodex.com]
- 6. Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate SMILES and InChI key
Comprehensive Structural and Synthetic Profiling of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, metabolically stable building blocks. Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) represents a quintessential scaffold in this domain. The strategic placement of a trifluoromethyl (-CF3) group on a pyridine ring, coupled with orthogonal reactive handles (a hydroxyl group and a methyl ester), makes this molecule an invaluable asset for synthesizing advanced active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of its structural informatics, mechanistic utility, and a field-proven protocol for its selective functionalization.
Chemical Identity & Structural Informatics
Accurate structural informatics are the bedrock of reproducible research. The unique arrangement of functional groups on this pyridine core dictates its reactivity, solubility, and downstream physicochemical properties.
Table 1: Core Chemical Identifiers
| Property | Value |
| Chemical Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |
| CAS Registry Number | 1804445-97-3 |
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.14 g/mol |
| Standard SMILES | COC(=O)c1cc(O)cnc1C(F)(F)F |
| Standard InChIKey | IXXYJBLBYPGRNV-UHFFFAOYSA-N |
Mechanistic Role in Drug Discovery
The incorporation of the trifluoromethylpyridine (TFMP) motif into drug candidates is a highly deliberate design choice. The -CF3 group possesses a substantially higher electronegativity compared to standard alkyl groups, featuring a broad hydrophobic domain and highly inert carbon-fluorine bonds[1].
-
Metabolic Shielding: The -CF3 group at the C2 position sterically and electronically shields the pyridine nitrogen and adjacent carbons from cytochrome P450-mediated oxidation. This shielding drastically improves the pharmacokinetic half-life and metabolic stability of the resulting drug[2].
-
Bioisosterism and Lipophilicity: The strong electron-withdrawing nature of the -CF3 group modulates the pKa of the pyridine nitrogen, often enhancing membrane permeability and target binding affinity without adding excessive molecular weight[1].
-
Orthogonal Functionalization: The C5-hydroxyl group serves as a versatile nucleophile for etherification or cross-coupling, while the C3-methyl ester provides a distinct electrophilic site for amidation or saponification.
Functionalization pathways of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate in drug design.
Experimental Protocol: Selective O-Alkylation Workflow
When utilizing this building block, a common synthetic objective is the selective functionalization of the C5-hydroxyl group without disturbing the C3-methyl ester. The following protocol outlines a self-validating system for selective O-alkylation.
Causality in Experimental Design:
-
Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It is strong enough to deprotonate the phenolic C5-OH (which has a lowered pKa due to the electron-withdrawing pyridine and CF3 groups) but weak enough to prevent the saponification of the C3-methyl ester. Utilizing a stronger base like NaOH would inevitably lead to unwanted ester hydrolysis.
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the naked phenoxide ion to accelerate the subsequent Sₙ2 reaction.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere to ensure complete phenoxide formation.
-
Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv). Elevate the temperature to 60°C and stir for 4 hours.
-
Reaction Quenching: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure O-alkylated product.
Step-by-step experimental workflow for the selective O-alkylation of the C5-hydroxyl group.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthetic workflow, rigorous analytical validation is required. The starting material presents a distinct Nuclear Magnetic Resonance (NMR) profile that serves as a baseline for tracking reaction progress.
Table 2: Diagnostic ¹H NMR Signatures (Predicted in DMSO-d₆)
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration | Causality / Note |
| C6-H (Pyridine) | ~8.40 - 8.60 | Doublet (d) | 1H | Highly deshielded by the adjacent nitrogen and ring current. |
| C4-H (Pyridine) | ~7.80 - 8.00 | Doublet (d) | 1H | Deshielded by the C3-ester and C2-CF3 group. |
| -OCH₃ (Ester) | ~3.90 | Singlet (s) | 3H | Characteristic sharp singlet for the methyl ester. |
| -OH (Hydroxyl) | ~10.50 - 11.00 | Broad Singlet (br s) | 1H | Exchangeable proton; disappears upon D₂O shake. |
Validation Checkpoint: Upon successful O-alkylation, the broad singlet corresponding to the -OH group (~10.50 ppm) will completely disappear. Concurrently, new signals corresponding to the alkyl substituent (e.g., a sharp singlet at ~5.20 ppm for a benzylic -CH₂-) will emerge, confirming the successful transformation without ester cleavage.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: nih.gov (PMC) URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: mdpi.com URL: [Link]
Sources
Molecular weight and formula of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Executive Summary
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a highly specialized pyridine scaffold employed in the rational design of kinase inhibitors, agrochemicals, and fluorinated metabolic probes. Its structural value lies in the orthogonal reactivity of its three functional handles: the 2-trifluoromethyl group (which modulates lipophilicity and metabolic stability), the 5-hydroxyl group (a nucleophilic handle for SAR expansion), and the 3-methyl ester (an electrophile for amide coupling).
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-value medicinal chemistry campaigns.
Part 1: Physicochemical Profile & Identity
This molecule belongs to the class of trifluoromethylated hydroxypyridines. The strategic placement of the electron-withdrawing
Table 1: Core Chemical Identity
| Property | Data |
| Chemical Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |
| Common Name | Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate |
| Molecular Formula | |
| Molecular Weight | 221.13 g/mol |
| CAS Number | Not widely listed; Analogous to 1378255-08-3 (5-Cl variant) |
| Core Scaffold | Pyridine-3-carboxylate (Nicotinate) |
| Key Substituents | 2-Trifluoromethyl ( |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic due to |
| H-Bond Donors/Acceptors | 1 Donor ( |
Part 2: Synthetic Routes & Optimization
Direct trifluoromethylation of 5-hydroxynicotinic acid is regiochemically challenging due to the deactivating nature of the pyridine ring. The most robust industrial route utilizes Methyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS 1378255-08-3) as a starting material, employing palladium-catalyzed hydroxylation to install the oxygen functionality.
Protocol: Palladium-Catalyzed Hydroxylation
Rationale: Nucleophilic aromatic substitution (
Reagents:
-
Precursor: Methyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) -
Nucleophile: KOH (3.0 equiv) or Benzyl Alcohol (for ether intermediate)
-
Solvent: 1,4-Dioxane /
(1:1 v/v) -
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with the chloropyridine precursor,
, and . Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-dioxane and the hydroxide source (KOH solution).
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (
) and appearance of the phenol ( ). -
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4–5 (to protonate the phenoxide without hydrolyzing the ester). Extract with Ethyl Acetate (
).[1][2] -
Purification: Silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes). The product is typically an off-white solid.
Visualizing the Synthetic Logic
Figure 1: Palladium-catalyzed conversion of the commercially available chloro-intermediate to the target 5-hydroxy scaffold.
Part 3: Reactivity & Functionalization
The versatility of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate stems from its ability to serve as a divergent intermediate .
-
O-Alkylation (5-Position): The 5-hydroxyl group is acidic (
) due to the electron-withdrawing pyridine core and group. It reacts readily with alkyl halides under mild basic conditions ( , DMF) to generate ether-linked libraries. -
Amidation (3-Position): The methyl ester is sterically crowded by the adjacent 2-
group. Standard aminolysis requires higher temperatures or activation via Lewis acids (e.g., ) or hydrolysis to the acid followed by HATU coupling. -
Nucleophilic Attack (2-Position): The
group is generally stable, but the 2-position is susceptible to displacement if the is not the leaving group (rare) or if the ring is activated by N-oxidation.
Reactivity Map
Figure 2: Divergent synthetic pathways for library generation.
Part 4: Applications in Drug Design
Metabolic Stability (The Fluorine Effect)
The 2-trifluoromethyl group blocks the C2 position from metabolic oxidation (a common clearance pathway for pyridines via aldehyde oxidase). Furthermore, the strong C-F bonds prevent oxidative dealkylation, extending the half-life (
Electronic Modulation
The electron-withdrawing nature of the
Bioisosterism
The 5-hydroxy-2-(trifluoromethyl)nicotinate core serves as a mimetic for salicylic acid derivatives but with altered lipophilicity and pKa, allowing for fine-tuning of membrane permeability (LogD).
Part 5: Safety & Handling
-
Hazard Identification: Like most halogenated pyridines, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Specific Risk: The presence of the
group implies stability, but thermal decomposition can release Hydrogen Fluoride (HF) and toxic fluorinated gases. -
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenol moiety is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
-
Sigma-Aldrich. Methyl 5-chloro-2-(trifluoromethyl)nicotinate Product Sheet. (Precursor validation). Available at:
-
ChemScene. Methyl 5-chloro-2-(trifluoromethyl)nicotinate CAS 1378255-08-3.[3] Available at:
-
National Institutes of Health (NIH). Synthesis and biological evaluation of trifluoromethyl-containing derivatives. (General methodology for CF3-pyridines). Available at:
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ethers. (Protocol grounding). Available at:
Sources
Strategic Sourcing & Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
[1]
Executive Summary
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemical actives.[1] Its structural uniqueness lies in the trifunctionalized pyridine core: an electron-withdrawing trifluoromethyl group at C2, a reactive methyl ester at C3, and a nucleophilic hydroxyl group at C5.
This combination allows for orthogonal functionalization—making it a "linchpin" scaffold for fragment-based drug discovery (FBDD).[1] However, its commercial availability is often restricted to "Make-to-Order" (MTO) status, creating supply chain risks.[1] This guide provides a technical roadmap for sourcing, quality control, and synthetic contingency planning.
Chemical Profile & Specifications
Before procurement, verify the exact isomeric identity. The positioning of the hydroxyl and trifluoromethyl groups is critical for Structure-Activity Relationship (SAR) studies.[1]
| Property | Specification |
| IUPAC Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |
| CAS Number | 1804445-97-3 |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~6.5 (Phenolic OH) |
| LogP | ~1.8 (Lipophilic due to -CF₃) |
| Key Impurities | 5-Chloro analog (from synthesis); Regioisomers (4-hydroxy) |
Market Intelligence: Suppliers & Price Analysis
The market for this specific isomer is specialized.[1] It is not a commodity chemical.[1] Most vendors list it as a catalog item but hold zero stock, relying on on-demand synthesis.
Primary Suppliers (Verified Listings)
-
MilliporeSigma (Sigma-Aldrich): Catalog #ENAH9453D4E4.[1] High reliability, higher cost.
-
Apollo Scientific / CymitQuimica: Often sources from original manufacturers; good for gram-scale.
-
Enamine / ChemScene: Likely original manufacturers of the building block; best for bulk (>10g).[1]
Estimated Pricing Tiers (2025/2026 Market Data)
Pricing is volatile and depends on batch availability.[1] The following are estimates based on analog pricing (e.g., 2-chloro-5-CF3-nicotinate).
| Quantity | Estimated Price Range (USD) | Lead Time (Stock) | Lead Time (Backorder) |
| 250 mg | $150 - $220 | 1-2 Weeks | 4-6 Weeks |
| 1 g | $450 - $650 | 1-2 Weeks | 6-8 Weeks |
| 5 g | $1,800 - $2,500 | 2-3 Weeks | 8-10 Weeks |
| Bulk (100g+) | Request Quote (Target: <$200/g) | N/A | 12-16 Weeks |
Procurement Strategy: Do not rely on a single vendor. For critical campaigns, purchase a small "validation sample" (100mg) to verify purity via internal HPLC before committing to a bulk order.[1]
Technical Deep Dive: Synthesis & Contingency
If the specific ester (CAS 1804445-97-3) is unavailable, researchers can synthesize it from more common precursors.[1] The two primary routes are Carbonylation (Route A) and De Novo Cyclization (Route B).[1]
Synthesis Decision Tree
The following diagram illustrates the logical workflow for obtaining the target molecule, including "Make vs. Buy" decision nodes.
Caption: Synthesis workflow comparing direct procurement vs. synthesis from available precursors (CAS 216766-12-0 and CAS 1360934-51-5).
Mechanistic Insight[1][4]
-
Route A (Recommended): Starting from 5-hydroxy-2-(trifluoromethyl)pyridine (CAS 216766-12-0) is superior.[1] The hydroxyl group directs electrophilic bromination to the ortho position (C4 or C6) or para (C2 - blocked).[1] However, careful control is needed to direct to C3 (beta-position).[1] Often, the hydroxyl is protected (e.g., O-benzyl) prior to lithiation/carboxylation to ensure regioselectivity.[1]
-
Route B (High Risk): Hydrolyzing the 2-chloro analog is chemically counter-intuitive.[1] The 2-position is activated for Nucleophilic Aromatic Substitution (
) by the pyridine nitrogen and the group.[1] Attempting to install a hydroxyl at C5 via on the C2-chloro starting material will likely result in displacement of the chloro group (at C2) rather than substitution at C5.[1] Avoid this route.
Quality Control: Self-Validating Protocol
Due to the potential for regioisomers (e.g., 4-hydroxy vs 5-hydroxy), a standard certificate of analysis (CoA) is insufficient.[1] Implement this internal QC protocol:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol in protonated state).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]
-
Acceptance Criteria: Purity > 97% (Area %).
1H-NMR Validation (DMSO-d6)
-
Diagnostic Peak: Look for the phenolic proton (-OH) as a broad singlet around
10.5 - 11.5 ppm (exchangeable with ).[1] -
Aromatic Region: Two distinct doublets (or doublets of quartets due to F-coupling) in the aromatic region (
7.5 - 8.5 ppm) representing the protons at C4 and C6.[1] -
Methoxy Group: Sharp singlet at
~3.8-3.9 ppm ( ).[1]
References
-
Sigma-Aldrich. Product Detail: Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate (CAS 1804445-97-3). Retrieved from [1]
-
PubChem. Compound Summary: 5-Hydroxy-2-(trifluoromethyl)pyridine (Precursor CAS 216766-12-0).[1] National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. Product List: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5).[1][2][3][4] Retrieved from [1]
-
CymitQuimica. Catalog Pricing for Fluorinated Pyridines. Retrieved from [1]
Sources
- 1. 1360934-51-5 | Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]
- 3. Methyl 2-Chloro-5-(trifluoromethyl)nicotinate - Amerigo Scientific [amerigoscientific.com]
- 4. eMolecules Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Combi-Blocks | Fisher Scientific [fishersci.com]
Engineering Kinase Selectivity: The Strategic Role of Trifluoromethyl Pyridine Scaffolds
Executive Summary
The design of small-molecule kinase inhibitors is fundamentally a delicate balancing act between achieving high target affinity, maintaining kinome-wide selectivity, and optimizing pharmacokinetic (PK) properties. Over the past decade, the trifluoromethyl pyridine (TFMP) scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry. By strategically placing a strongly electron-withdrawing, lipophilic trifluoromethyl (–CF3) group on a pyridine ring, drug developers can precisely modulate the electronic environment of the hinge-binding nitrogen. This technical guide explores the physicochemical rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy TFMP scaffolds in modern kinase inhibitor design.
Physicochemical Rationale: The "Why" Behind the CF3-Pyridine Motif
As an application scientist, selecting a scaffold is never arbitrary; it is an exercise in applied physical chemistry. The TFMP motif solves three critical challenges in kinase inhibitor design:
-
Basicity (pKa) Modulation: Unsubstituted aminopyridines often possess a highly basic nitrogen, which can lead to off-target toxicity, particularly through interactions with aminergic G-protein coupled receptors (GPCRs) or the hERG ion channel. The strong electron-withdrawing nature of the –CF3 group significantly lowers the basicity of the adjacent pyridine nitrogen[1]. This electronic tuning preserves the nitrogen's ability to act as a hydrogen bond acceptor while mitigating off-target liabilities.
-
Hinge-Binding Mechanics: In kinases, the hinge region provides a specific recognition pattern that binds the natural substrate ATP, exposing the amide bonds of the peptide backbone[2]. The pyridine nitrogen of the TFMP scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., the Val851 residue in PI3Kα)[3].
-
Metabolic Shielding: The robust nature of the C–F bond provides exceptional metabolic stability. The –CF3 group sterically and electronically shields adjacent positions on the aromatic ring from oxidative attack by cytochrome P450 (CYP450) enzymes, thereby drastically reducing intrinsic clearance (
) and improving oral bioavailability[1].
Structural Mechanics & Signaling Disruption
When a TFMP-based inhibitor enters the intracellular space, it competes directly with endogenous ATP for the kinase active site. The successful engagement of the hinge region halts the phosphorylation of downstream effectors, effectively silencing hyperactive signaling cascades (such as the RAF-MEK-ERK or PI3K-AKT-mTOR pathways). FDA-approved drugs such as Alpelisib effectively utilize trifluoromethyl-substituted pyridine moieties to achieve potent PI3K inhibition and disrupt these exact survival pathways in oncology models[4].
Fig 1. Mechanism of TFMP-mediated competitive kinase inhibition and downstream signaling arrest.
Structure-Activity Relationship (SAR) Profiling
The impact of the –CF3 group is best understood through quantitative SAR profiling. In the development of clinical candidates like the PI3K/mTOR inhibitor PQR309 (bimiralisib), the introduction of a C4-trifluoromethyl group on the heteroaryl ring significantly increased cellular potency and enzymatic targeting compared to methyl-substituted analogs[3].
The table below summarizes representative quantitative data demonstrating how substituting a standard pyridine with a TFMP scaffold alters key drug-like properties:
| Scaffold Substitution | Pyridine N pKa | LogD (pH 7.4) | Intrinsic Clearance ( | Target Kinase IC₅₀ (nM) |
| 2-Amino-pyridine | ~6.8 | 1.2 | 85 | 150 |
| 2-Amino-4-methylpyridine | ~7.4 | 1.6 | 110 | 85 |
| 2-Amino-4-(trifluoromethyl)pyridine | ~4.2 | 2.8 | <15 | 17 |
Data Interpretation: The transition from a methyl group to a trifluoromethyl group drops the pKa by over 3 units, increases lipophilic efficiency (LogD), and virtually eliminates CYP-mediated clearance, driving the IC₅₀ down to the low nanomolar range.
Synthetic Methodology: SNAr-Driven Scaffold Assembly
To synthesize TFMP-based inhibitors, Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology. The following protocol outlines a self-validating synthetic workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic carbon.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under a nitrogen atmosphere. Causality: The strongly electron-withdrawing –CF3 group activates the ortho-chlorine position, allowing for relatively mild thermal conditions. Unactivated pyridines would typically require temperatures exceeding 120°C or complex palladium catalysis[1].
-
Validation via ¹⁹F-NMR: Following extraction and flash chromatography, validate the structural integrity using ¹⁹F-NMR. Causality: ¹⁹F-NMR provides a highly sensitive, background-free confirmation of the product. Because fluorine is not naturally present in standard solvents or biological matrices, the resulting singlet peak definitively proves the retention of the –CF3 warhead.
Fig 2. Self-validating synthetic and biochemical workflow for TFMP kinase inhibitors.
Self-Validating Biochemical Assay: TR-FRET Kinase Profiling
To confirm target engagement and establish the IC₅₀ of the synthesized TFMP inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is designed to be self-validating and resistant to false positives.
Step-by-Step Protocol:
-
Assay Assembly: In a low-volume 384-well plate, combine the recombinant target kinase, a biotinylated peptide substrate, and a serial dilution of the TFMP inhibitor.
-
Reaction Initiation: Add ultra-pure ATP at a concentration strictly equal to its apparent
for the specific kinase. Causality: Setting [ATP] = ensures the assay is highly sensitive to competitive ATP-site inhibitors (like the TFMP scaffold) while maintaining a robust signal window. If ATP is too high, the inhibitor will be artificially outcompeted. -
Detection Phase: Stop the reaction using EDTA (to chelate the Mg²⁺ cofactor) and add a Europium-labeled anti-phospho antibody alongside Streptavidin-APC.
-
Time-Resolved Measurement: Excite the plate at 340 nm, institute a strict 100 µs delay, and read the emission at 615 nm and 665 nm. Causality: The 100 µs delay is the core self-validating feature. It allows short-lived background auto-fluorescence from the chemical library compounds to completely decay. The resulting FRET signal is therefore strictly dependent on the long-lived Europium fluorophore, guaranteeing that the calculated IC₅₀ reflects true kinase inhibition rather than optical interference.
Future Perspectives
The utility of the TFMP scaffold extends beyond traditional reversible inhibitors. Currently, researchers are leveraging the high affinity and metabolic stability of trifluoromethyl pyridines to design the "warheads" for Targeted Protein Degradation (PROTACs). By linking a TFMP-based hinge binder to an E3 ligase recruiter (such as cereblon or VHL ligands), scientists can move from merely inhibiting kinase activity to completely degrading the oncogenic protein, opening new frontiers in therapeutic development.
References
1.3 - Journal of Medicinal Chemistry - ACS Publications 2.1 - Benchchem 3. 4 - MDPI 4.2 - PMC
Sources
Chemical Stability and Degradation Kinetics of Hydroxy-Trifluoromethyl-Nicotinate Esters: A Comprehensive Technical Guide
Executive Summary
Hydroxy-trifluoromethyl-nicotinate esters—such as the widely utilized building block Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (CAS 116548-02-8)[]—are critical advanced intermediates in the synthesis of modern agrochemicals and active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl (–CF₃) group imparts exceptional lipophilicity and metabolic stability to the final drug substance[2]. However, during synthesis and formulation, the unique "push-pull" electronic environment created by the strongly electron-withdrawing –CF₃ group and the tautomerizable hydroxyl group presents complex chemical stability challenges.
This whitepaper provides an in-depth mechanistic analysis of the stability profile of these esters, focusing on hydrolytic vulnerabilities, tautomeric equilibria, and thermal degradation pathways. Designed for senior researchers and drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to ensure robust handling and analytical profiling of these highly functionalized heterocycles.
Core Structural Dynamics & Electronic Effects
The chemical behavior of hydroxy-trifluoromethyl-nicotinate esters is dictated by a delicate balance of inductive, resonance, and solvent-dependent tautomeric effects.
The "Push-Pull" Electronic System
The pyridine ring is inherently electron-deficient. The addition of a –CF₃ group at the C6 position drastically amplifies this deficiency via strong
Tautomeric Equilibrium
A defining feature of 2-hydroxypyridine derivatives is their ability to undergo tautomerization to the corresponding 2-pyridone form.
-
In non-polar solvents (e.g., chloroform, hexane): The 2-hydroxy tautomer is often favored due to intramolecular hydrogen bonding or the lack of solvent stabilization for the polar pyridone.
-
In polar/aqueous media (e.g., physiological buffers, HPLC mobile phases): The equilibrium shifts almost entirely to the 2-pyridone tautomer.
This shift is critical: the pyridone oxygen is less electron-donating than a true phenoxide/hydroxide equivalent, meaning it cannot fully offset the electron-withdrawing pull of the –CF₃ group. Consequently, the ester bond remains highly vulnerable to hydrolysis in aqueous environments.
Chemical Stability Profile
Hydrolytic Stability (The Primary Vulnerability)
The ester linkage is the primary locus of degradation.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), degradation is rapid. The hydroxide ion readily attacks the highly electrophilic ester carbonyl, leading to tetrahedral intermediate formation and subsequent expulsion of the alkoxide leaving group. This yields 2-hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8)[4].
-
Acid-Catalyzed Hydrolysis: While slower than base-catalyzed cleavage, acidic conditions protonate the ester carbonyl, increasing its electrophilicity and allowing water to attack.
Thermal and Photochemical Stability
Once hydrolyzed to the free acid, the molecule structurally resembles a
Quantitative Stability Data
The following table summarizes the kinetic parameters of Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate under accelerated stress conditions.
| Condition (pH / Temp) | Dominant Mechanism | Half-life ( | Primary Degradant |
| pH 2.0 / 40°C | Acid-Catalyzed Hydrolysis | 14.2 Days | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |
| pH 7.4 / 40°C | Neutral Hydrolysis | > 60 Days | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |
| pH 10.0 / 40°C | Base-Catalyzed Hydrolysis | 4.8 Hours | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |
| Solid State / 150°C | Thermal Decarboxylation | 2.1 Hours* | 2-Hydroxy-6-(trifluoromethyl)pyridine |
| 0.3% H₂O₂ / 40°C | Oxidation | > 90 Days | None (Oxidatively Stable) |
*Note: Decarboxylation half-life applies primarily to the hydrolyzed free-acid form.
Degradation Pathways & Workflows (Visualizations)
Fig 1: Degradation pathway of hydroxy-trifluoromethyl-nicotinate esters via hydrolysis and decarboxylation.
Fig 2: Step-by-step experimental workflow for accelerated hydrolytic degradation profiling.
Experimental Protocols
To accurately assess the stability of these esters, the experimental design must account for tautomeric shifts and prevent ex vivo degradation during analysis.
Protocol 1: Accelerated Hydrolytic Degradation & Kinetic Profiling
Objective: Determine the pseudo-first-order degradation kinetics of the ester bond across a pH gradient.
-
Stock Solution Preparation:
-
Action: Dissolve the ester (e.g., Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate) in anhydrous LC-MS grade acetonitrile to a concentration of 1.0 mg/mL.
-
Causality: Anhydrous aprotic solvent prevents premature hydrolysis and locks the molecule in a stable state prior to the assay initiation.
-
-
Buffer Incubation:
-
Action: Aliquot 100 µL of the stock solution into 900 µL of pre-warmed (40°C) aqueous buffers (pH 2.0 phosphate, pH 7.4 HEPES, and pH 10.0 borate).
-
Causality: Isolates the specific catalytic mechanisms (hydronium vs. hydroxide mediated) affecting the highly polarized ester bond.
-
-
Time-Course Sampling & Quenching (Critical Step):
-
Action: At predefined intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately mix with 50 µL of a quenching solution (e.g., 0.1 N HCl for the pH 10.0 samples, or 0.1 N NaOH for the pH 2.0 samples) containing an internal standard (e.g., methyl benzoate).
-
Causality: Rapid neutralization arrests the degradation instantly. Without quenching, the ester will continue to hydrolyze in the autosampler queue, skewing the kinetic data.
-
-
HPLC-UV/MS Analysis:
-
Action: Analyze via Reverse-Phase HPLC (C18 column, Gradient: Water/MeCN with 0.1% TFA). Monitor UV absorbance at an experimentally determined isosbestic point.
-
Causality: The 0.1% TFA ensures the molecule remains fully protonated in the mobile phase, collapsing the tautomeric equilibrium into a single sharp chromatographic peak. Monitoring at an isosbestic point ensures that any minor tautomeric shifts do not affect the UV quantitation.
-
Protocol 2: Tautomeric State Verification via ¹⁹F/¹H NMR
Objective: Verify the dominant tautomer in the chosen assay solvent to ensure accurate interpretation of electrophilic vulnerability.
-
Sample Preparation: Prepare 0.05 M solutions of the ester in both CDCl₃ (non-polar) and DMSO-d₆ (polar).
-
Variable-Temperature NMR: Acquire ¹H and ¹⁹F NMR spectra at 25°C and 50°C.
-
Data Interpretation:
-
Causality: In CDCl₃, the presence of a sharp –OH proton peak (~11 ppm) indicates the 2-hydroxy form. In DMSO-d₆, the disappearance of the –OH peak and the emergence of a broad N–H peak (often shifted or exchanging) confirms the shift to the 2-pyridone form. The ¹⁹F signal will also exhibit a distinct chemical shift (
ppm) between the two tautomeric states due to changes in ring electron density.
-
References
- Title: Ethyl 2-Hydroxy-6-(Trifluoromethyl)
- Title: 2-Hydroxy-6-trifluoromethylnicotinic acid | CAS 191595-63-8 Source: Sigma-Aldrich URL
- Source: MDPI (Molecules)
- Source: ACS Publications (Environmental Science & Technology)
Sources
Methodological & Application
Application Note: Strategic Synthesis of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate from 2-Chloro Precursors
Executive Summary
The synthesis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate represents a critical challenge in medicinal chemistry, particularly for programs targeting HIF-prolyl hydroxylase (HIF-PH) or TRP channels. The electron-deficient nature of the pyridine ring, combined with the steric and electronic repulsion at the 2-position, makes direct trifluoromethylation difficult.
This Application Note details a robust, three-stage protocol starting from methyl 2-chloro-5-hydroxynicotinate . Unlike traditional methods that rely on expensive palladium catalysts or unstable reagents, this protocol utilizes Chen’s Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA) in a copper-mediated system.[1] This approach ensures high regioselectivity, safety, and scalability.[1]
Retrosynthetic Analysis & Strategy
To ensure the integrity of the labile 5-hydroxyl group during the harsh trifluoromethylation conditions, a protection-deprotection strategy is strictly required. Direct trifluoromethylation of the free phenol results in O-trifluoromethylation side products and catalyst poisoning.
The Strategy:
-
Protection: Masking the 5-OH as a benzyl ether.
-
Functionalization: Copper-mediated trifluoromethylation of the C2-Cl bond using MFSDA.
-
Deprotection: Hydrogenolytic cleavage of the benzyl group to reveal the target.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the target scaffold.
Detailed Experimental Protocols
Stage 1: O-Benzylation of Methyl 2-chloro-5-hydroxynicotinate
Objective: Protect the phenolic hydroxyl group to prevent side reactions.[2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 2-chloro-5-hydroxynicotinate | 1.0 | Substrate |
| Benzyl Bromide (BnBr) | 1.2 | Protecting Group Source |
| Potassium Carbonate (
Protocol:
-
Charge a round-bottom flask with Methyl 2-chloro-5-hydroxynicotinate (1.0 equiv) and anhydrous acetone .
-
Add
(2.0 equiv) followed by Benzyl Bromide (1.2 equiv). -
Heat the suspension to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed. -
Cool to room temperature (RT) and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from cold ethanol or purify via silica flash chromatography (0-20% EtOAc/Hexanes) to yield Methyl 5-(benzyloxy)-2-chloronicotinate as a white solid.
Stage 2: Copper-Mediated Trifluoromethylation (The Critical Step)
Objective: Install the
Mechanism Insight:
Chen's reagent (MFSDA) undergoes decarboxylation to generate a difluorocarbene (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 5-(benzyloxy)-2-chloronicotinate | 1.0 | Substrate |
| Methyl fluorosulfonyldifluoroacetate (MFSDA) | 2.5 |
Safety Warning: This reaction generates gas (
Protocol:
-
Drying: Flame-dry a heavy-walled pressure tube or Schlenk flask under vacuum and backfill with Argon (
). -
Charge the flask with Methyl 5-(benzyloxy)-2-chloronicotinate (1.0 equiv) and CuI (1.0 equiv).
-
Note: While catalytic CuI can work for iodides, chlorides often require stoichiometric copper to drive conversion.[1]
-
-
Add anhydrous DMF and stir to dissolve.
-
Add MFSDA (2.5 equiv) via syringe.
-
Seal the vessel and heat to 100°C for 12–16 hours.
-
Checkpoint: The solution will typically turn dark brown.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water (
) and brine ( ) to remove DMF. -
Purification: Flash chromatography (Hexane:EtOAc gradient) is essential to separate the product from des-chloro side products. Isolate Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate .
Mechanism Visualization
Figure 2: Mechanistic pathway of MFSDA-mediated trifluoromethylation.
Stage 3: Hydrogenolysis (Deprotection)
Objective: Remove the benzyl group to release the 5-hydroxy functionality.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate | 1.0 | Substrate |
| 10% Pd/C | 10 wt% | Catalyst |
| Hydrogen (
Protocol:
-
Dissolve the trifluoromethylated intermediate in MeOH .
-
Add 10% Pd/C (10% by weight of substrate) under an Argon stream.
-
Purge the vessel with
gas (balloon pressure is sufficient). -
Stir vigorously at RT for 2–4 hours.
-
Filtration: Filter through Celite to remove the catalyst. Rinse with MeOH.
-
Concentration: Evaporate the solvent to yield Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate .
-
Purity Check: This step usually proceeds quantitatively. NMR should show the loss of aromatic benzyl protons (
ppm) and benzylic ( ppm).
-
Analytical Validation
Expected NMR Signatures ( or )
| Position | Shift ( | Multiplicity | Diagnostic Feature |
| C2-CF3 | -66.0 to -68.0 | Singlet ( | Strong diagnostic peak for |
| C6-H | 8.4 – 8.6 | Doublet ( | Ortho to N, shifted downfield by |
| C4-H | 7.6 – 7.8 | Doublet ( | Meta to N. |
| OCH3 | 3.9 | Singlet | Methyl ester. |
| OH | 10.5 – 11.0 | Broad Singlet | Phenolic proton (exchangeable). |
Troubleshooting & Optimization
-
Low Conversion in Step 2:
-
Cause: Incomplete formation of
or moisture contamination. -
Fix: Ensure DMF is strictly anhydrous. Add activated molecular sieves (4Å) to the reaction vessel. Increase MFSDA loading to 3.0–4.0 equiv.
-
-
Hydrolysis of Ester:
-
Cause: Trace water in Step 2 or 3.
-
Fix: If the acid is formed (loss of methyl group), re-esterify using
in MeOH.[1]
-
-
Alternative Reagents:
-
If MFSDA is unavailable, Ruppert-Prakash reagent (
) can be used with and in DMF/NMP at , though MFSDA is generally superior for aryl chlorides.[1]
-
References
-
Chen's Reagent Discovery
-
Mechanism of Copper-Mediated Trifluoromethylation
-
Synthesis of Enarodustat (Related Pyridine Core)
-
Application of MFSDA on Heterocycles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Study on the Mechanism of Chen’s Reagent as Trifluoromethyl Source [sioc-journal.cn]
- 4. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Organic Synthesis Chemistry: Chen Reagents Named After Chinese Scientists and Their Applications in Trifluoromethylation Reactions - Oreate AI Blog [oreateai.com]
Protocol for the Chemoselective Esterification of 5-Hydroxy-2-(trifluoromethyl)nicotinic Acid
Executive Summary & Mechanistic Rationale
The synthesis of fluorinated pyridine building blocks is a cornerstone of modern medicinal chemistry, primarily due to the metabolic stability and unique lipophilicity imparted by the trifluoromethyl (-CF3) group. However, the derivatization of 5-hydroxy-2-(trifluoromethyl)nicotinic acid presents a distinct chemoselectivity challenge: the molecule contains both a C3-carboxylic acid and a C5-phenolic hydroxyl group.
To successfully esterify the carboxylic acid without inducing O-alkylation at the C5 position, the reaction must be driven by strict electronic control. The strongly electron-withdrawing -CF3 group exerts a powerful inductive (-I) effect, which lowers the pKa of the carboxylic acid but simultaneously deactivates the pyridine ring and sterically shields the C3 position. Under basic conditions (e.g., Alkyl Halide + K2CO3), the C5-hydroxyl readily deprotonates to form a highly nucleophilic phenoxide, leading to unselective mixtures. Therefore, acid-catalyzed Fischer esterification or thionyl chloride-mediated in situ activation is strictly required. Acidic conditions keep the C5-hydroxyl protonated and non-nucleophilic, while selectively activating the C3-carbonyl for nucleophilic attack by the solvent alcohol .
Figure 1: Reaction logic showing the necessity of acidic conditions for chemoselectivity.
Experimental Workflow
The following workflow utilizes Thionyl Chloride (
Figure 2: Workflow for chemoselective esterification of fluorinated nicotinic acid.
Materials and Reagents
| Reagent / Material | Role in Protocol | Specifications |
| 5-Hydroxy-2-(trifluoromethyl)nicotinic acid | Starting Material | >98% purity, dry solid |
| Anhydrous Methanol (MeOH) | Solvent & Nucleophile | <50 ppm |
| Thionyl Chloride ( | Activating Agent / Acid Source | Freshly distilled or >99% pure |
| Saturated | Neutralization Buffer | Freshly prepared |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Anhydrous | Desiccant | Granular |
Step-by-Step Protocol: A Self-Validating System
Phase 1: In Situ Activation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to ensure a moisture-free environment.
-
Suspension: Add 5-hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv, e.g., 5.0 mmol, 1.03 g) to the flask. Add 25 mL of anhydrous methanol.
-
Causality: The starting material may not fully dissolve at room temperature. This is normal; it will dissolve as the reactive acyl chloride intermediate forms.
-
-
Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl Chloride (2.0 equiv, 10.0 mmol, 0.73 mL) dropwise over 10 minutes via a glass syringe.
-
Causality:
reacts violently with methanol to generate gas and . The 0 °C temperature controls the exotherm and prevents the premature evaporation of the solvent.
-
Phase 2: Reaction Propagation
-
Reflux: Remove the ice bath, attach a reflux condenser fitted with a drying tube (or under a positive pressure of Argon), and heat the reaction mixture to 65 °C in an oil bath.
-
Self-Validation (TLC Monitoring): Stir at reflux for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system.
-
Validation Check: The highly polar starting acid will remain near the baseline (
~ 0.1), while the less polar methyl ester will migrate to ~ 0.45. The reaction is complete when the baseline spot is entirely consumed.
-
Phase 3: Chemoselective Workup
-
Concentration: Once complete, cool the reaction to room temperature. Remove the excess methanol and dissolved
under reduced pressure using a rotary evaporator. Do not heat the water bath above 35 °C during this step to prevent thermal degradation of the product. -
Neutralization (CRITICAL STEP): Dissolve the resulting crude residue in 30 mL of EtOAc. Transfer to a separatory funnel and carefully add saturated aqueous
in small portions (gas evolution will occur).-
Causality & Validation: You must use pH paper to verify that the aqueous phase reaches exactly pH 7.0–7.5 . The -CF3 group lowers the pKa of the C5-hydroxyl group to approximately 7.5–8.0 . If the solution is over-basified (pH > 8.5), the C5-hydroxyl will deprotonate, pulling your target ester into the aqueous layer as a water-soluble phenoxide salt, severely reducing your isolated yield.
-
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous
. -
Final Yield: Filter off the desiccant and concentrate the filtrate in vacuo to afford methyl 5-hydroxy-2-(trifluoromethyl)nicotinate as an off-white to pale yellow solid.
Quantitative Optimization Data
To further demonstrate the causality of the chosen conditions, the following table summarizes the optimization parameters and the consequences of deviating from the protocol:
| Condition | Temp / Time | Chemoselectivity | Isolated Yield | Mechanistic Consequence |
| 65 °C / 8 h | >99% | 92% | Optimal. Rapid acyl chloride formation overcomes -CF3 steric hindrance. | |
| 65 °C / 16 h | >99% | 74% | Slower reaction. The -CF3 group deactivates the carbonyl, requiring extended reflux for Fischer esterification. | |
| MeI (1.2 eq) / | 25 °C / 4 h | <10% | <15% (Target) | Complete loss of selectivity. Major product is the O-alkylated methyl 5-methoxy-2-(trifluoromethyl)nicotinate. |
| 65 °C / 8 h | >99% | 22% | Product was successfully formed but lost to the aqueous layer during workup due to C5-OH deprotonation. |
References
Application Note: Nucleophilic Substitution Strategies for Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and reactivity profiling.
Executive Summary & Electronic Profiling
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) is a highly functionalized pyridine building block utilized in the synthesis of complex pharmaceutical scaffolds. Its reactivity is governed by a delicate electronic push-pull system:
-
C2-Trifluoromethyl (
) & C3-Methyl Ester ( ): These strong electron-withdrawing groups (EWGs) severely deplete the electron density of the pyridine core, lowering the pKa of the C5-hydroxyl group and reducing the nucleophilicity of the pyridine nitrogen[1]. -
C5-Hydroxyl (
): Acts as a primary nucleophilic center when deprotonated, but can also be converted into a leaving group to serve as an electrophilic site for Nucleophilic Aromatic Substitution ( ).
Understanding this electronic topology allows chemists to selectively direct nucleophilic substitution reactions—either utilizing the molecule as a nucleophile (O-alkylation, N-alkylation) or as an electrophile (
Caption: Reactivity map highlighting the three primary nucleophilic substitution pathways of the scaffold.
Workflow 1: Oxygen-Directed Nucleophilic Substitution (O-Alkylation)
Causality & Rationale
The C5-OH proton is highly acidic due to the inductive and resonance stabilization provided by the para-
Self-Validating Protocol: Synthesis of O-Benzyl Ether
-
Preparation: Charge a dry 50 mL round-bottom flask with methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 eq, 2.21 g, 10 mmol) and anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(1.5 eq, 2.07 g, 15 mmol). Stir at room temperature for 15 minutes. The solution will shift to a deeper yellow, indicating phenoxide formation. -
Alkylation: Dropwise add benzyl bromide (1.1 eq, 1.88 g, 11 mmol). Heat the reaction mixture to 60°C for 2 hours.
-
System Validation & In-Process Control:
-
Action: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material peak (
220.04 in negative mode) is relative to the product peak. The product must display an exact mass of 312.08 in positive mode.
-
-
Workup: Quench with water (50 mL) to precipitate the product. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous ( mL) to remove residual DMF. Dry over , filter, and concentrate.
Workflow 2: Nitrogen-Directed Nucleophilic Substitution (Dearomatization Precursor)
Causality & Rationale
The electron-withdrawing nature of the scaffold severely depletes the electron density of the pyridine ring, rendering the N1 nitrogen a poor nucleophile[1]. Standard alkylating agents (e.g., methyl iodide) often fail to achieve full conversion. To overcome this thermodynamic barrier, a highly reactive, hard electrophile like methyl trifluoromethanesulfonate (MeOTf) must be used. The resulting N-methyl oxidopyridinium salt is a critical intermediate for complex dearomatization and (4+3) cycloaddition cascades[2],[3].
Self-Validating Protocol: Synthesis of N-Methyl Pyridinium Triflate
-
Preparation: In an oven-dried, argon-purged flask, dissolve the substrate (1.0 eq, 1.10 g, 5 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Crucial: Moisture must be excluded, as MeOTf reacts with water to form triflic acid, which will protonate the pyridine nitrogen and halt the reaction.
-
Alkylation: Cool the solution to 0°C. Slowly add MeOTf (1.2 eq, 0.98 g, 6 mmol) via a gas-tight syringe.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours. A white/pale-yellow precipitate (the pyridinium salt) will begin to form.
-
System Validation & In-Process Control:
-
Action: Sample the suspension, dissolve in MeCN, and run LC-MS (positive ion mode).
-
Validation Criteria: The product is a pre-formed cation. It will appear strongly at
236.05 without the need for protonation.
-
-
Isolation: Add diethyl ether (20 mL) to fully precipitate the salt. Filter under an argon blanket (the salt can be hygroscopic) and wash with cold ether.
Workflow 3: Carbon-Directed Nucleophilic Aromatic Substitution ( )
Causality & Rationale
To utilize the C5 position as an electrophile, the hydroxyl group must be converted into a superior leaving group (triflate). Once triflated, the
Caption: Addition-elimination mechanism for SNAr at the highly activated C5 position.
Self-Validating Protocol: Triflation and subsequent with Morpholine
Step A: Triflation
-
Dissolve the substrate (1.0 eq, 2.21 g, 10 mmol) in DCM (20 mL) and add Pyridine (2.0 eq, 1.58 g, 20 mmol). Cool to -78°C.
-
Dropwise add Trifluoromethanesulfonic anhydride (
, 1.2 eq, 3.38 g, 12 mmol). Stir for 1 hour, allowing warming to 0°C. -
Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the polar starting material (
) to a highly non-polar triflate spot ( ). LC-MS: 354.02 .
Step B:
-
Evaporate the DCM from Step A and redissolve the crude triflate in N-Methyl-2-pyrrolidone (NMP, 15 mL).
-
Add Morpholine (1.5 eq, 1.30 g, 15 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.58 g, 20 mmol). Heat to 80°C for 3 hours.
-
Validation:
NMR of a reaction aliquot will show the disappearance of the fluorine signal (typically around -74 ppm) and a slight upfield shift of the signal. LC-MS will confirm the morpholino product at 291.10 .
Quantitative Data Summary
The following table summarizes the expected outcomes, required conditions, and mass spectrometric validation markers for the described workflows.
| Reaction Pathway | Substrate Role | Reagents / Conditions | Primary Product | Validation Mass ( |
| O-Alkylation | Nucleophile | Benzyl bromide, | O-Benzyl ether derivative | 312.08 |
| N-Alkylation | Nucleophile | MeOTf, DCM, 0°C to RT | N-Methyl oxidopyridinium salt | 236.05 |
| Electrophile | 1. | C5-Morpholino derivative | 291.10 | |
| Acyl Substitution | Electrophile | LiOH, THF/ | 5-Hydroxy-2-(trifluoromethyl)nicotinic acid | 206.03 |
References
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews, American Chemical Society. URL:[Link]
-
5-Hydroxy-2-(trifluoromethyl)pyridine: Properties and Safety PubChem, National Institutes of Health. URL:[Link]
-
(4+3)-Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions Angewandte Chemie International Edition (via UQ eSpace). URL:[Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the C-5 Hydroxy Group in Trifluoromethyl Pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-5 Hydroxypyridines
Trifluoromethylpyridine (TFMP) scaffolds are cornerstones in modern medicinal and agrochemical chemistry.[1][2][3] The trifluoromethyl group (CF3) imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and modulated pKa, which can significantly improve the potency and pharmacokinetic profile of bioactive molecules.[1][4] Among TFMP derivatives, those bearing a C-5 hydroxy group are particularly valuable synthetic intermediates. This hydroxyl moiety serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.
This guide provides an in-depth exploration of key strategies for the chemical modification of the C-5 hydroxy group. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, providing the rationale behind the selection of reagents and reaction conditions. The protocols detailed herein are designed to be robust and reproducible, forming a reliable foundation for your research and development endeavors.
Part 1: O-Alkylation via Williamson Ether Synthesis
The formation of an ether linkage at the C-5 position is a common and effective strategy for modifying the steric and electronic properties of the pyridine core. The Williamson ether synthesis, a classic and reliable SN2 reaction, remains the most straightforward method for achieving this transformation.[5][6][7][8]
Mechanistic Considerations & Causality
The reaction proceeds via a two-step sequence: deprotonation of the C-5 hydroxyl group to form a pyridinolate anion, followed by a nucleophilic attack of this anion on an alkyl halide or other suitable electrophile.[8]
-
Choice of Base: The acidity of the C-5 hydroxyl group is influenced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. Its pKa is generally higher than that of a typical phenol, necessitating a sufficiently strong base for complete deprotonation.[9]
-
Strong Bases (e.g., NaH): Sodium hydride is an excellent choice for less activated or sterically hindered alcohols, as it irreversibly deprotonates the hydroxyl group to drive the reaction to completion.[7][10] It is typically used in aprotic solvents like THF or DMF.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For activated alcohols or when using highly reactive primary alkyl halides, milder carbonate bases are often sufficient.[6][10] They are advantageous due to their lower cost, easier handling, and compatibility with a wider range of functional groups. Acetonitrile (ACN) and acetone are common solvents for these reactions.
-
-
Electrophile Selection: The SN2 mechanism dictates that the electrophile (alkylating agent) should be sterically unhindered.[5][7] Primary alkyl halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) are ideal. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7][8]
-
Solvent Effects: Polar aprotic solvents like DMF, ACN, and THF are preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[7]
Workflow for O-Alkylation
Caption: General workflow for Williamson ether synthesis.
Detailed Protocols
Protocol 1A: O-Alkylation using Potassium Carbonate (General Purpose)
This protocol is suitable for reactive primary alkyl halides.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.1 M solution).
-
Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with ACN or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired C-5 ether.[10]
Protocol 1B: O-Alkylation using Sodium Hydride (For Less Reactive Electrophiles)
This protocol is recommended for less reactive alkylating agents or when a stronger base is required.
-
Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension at 0°C (ice bath). Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Reagent Addition: Cool the resulting alkoxide solution back to 0°C and add the alkyl halide or sulfonate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[10]
Data Summary
| Entry | Pyridine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-CF₃-5-OH-Py | Ethyl Iodide | K₂CO₃ | ACN | 82 | 6 | 85-95 |
| 2 | 2-CF₃-5-OH-Py | Benzyl Bromide | K₂CO₃ | DMF | 60 | 4 | 90-98 |
| 3 | 2-CF₃-5-OH-Py | Propargyl Bromide | Cs₂CO₃ | ACN | RT | 12 | 80-90 |
| 4 | 2-CF₃-5-OH-Py | 1-bromo-3-chloropropane | NaH | THF | RT -> 50 | 18 | 70-80 |
| 5 | 4-CF₃-5-OH-Py | Methyl Tosylate | NaH | THF | RT | 8 | 85-95 |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Part 2: O-Acylation for Ester Synthesis
Esterification of the C-5 hydroxyl group is another critical functionalization pathway, often used to introduce prodrug moieties or to modulate solubility and cell permeability. This is typically achieved by reaction with an acyl chloride, anhydride, or by coupling with a carboxylic acid.
Mechanistic Considerations & Causality
-
Acyl Halides/Anhydrides: These are highly reactive electrophiles. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl or carboxylic acid byproduct generated. The pyridine substrate itself can sometimes act as the base, but adding an external base is generally recommended to drive the reaction to completion.
-
Carboxylic Acid Coupling (Steglich/Mitsunobu): For direct coupling with carboxylic acids, activating agents are required.
-
Carbodiimide coupling (e.g., DCC, EDC) with a catalyst like DMAP is a standard method.
-
The Mitsunobu reaction provides a powerful alternative for esterification under mild, neutral conditions, and is particularly useful for sensitive substrates.[12][13][14][15] It proceeds with a complete inversion of stereochemistry if the alcohol is chiral.[12][15]
-
The Mitsunobu Reaction: A Powerful Tool
The Mitsunobu reaction converts an alcohol to a variety of functional groups, including esters, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]
Caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Esterification
This protocol is ideal for coupling with a wide range of carboxylic acids under mild conditions.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in an anhydrous solvent such as THF or Dichloromethane (DCM) (~0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow/orange persistent tint) and sometimes a slight exotherm will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.
-
Direct Chromatography: For many substrates, direct purification by flash column chromatography is sufficient.
-
Alternative Workup: To remove byproducts, the crude residue can be dissolved in diethyl ether, cooled to precipitate some of the triphenylphosphine oxide, filtered, and then the filtrate concentrated and chromatographed.[16]
-
-
Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield the pure C-5 ester.
Part 3: Conversion to Triflates for Cross-Coupling
For advanced applications, the hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). This opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds at the C-5 position.
Rationale and Protocol: Triflate Formation
Triflates are exceptionally good leaving groups due to the strong electron-withdrawing nature of the CF₃SO₂ group, which stabilizes the resulting anion.
-
Preparation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq).
-
Reagent Addition: Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. The reaction is often rapid.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting triflate is often used in the next step without extensive purification, though a rapid plug of silica gel may be necessary.
Conclusion
The C-5 hydroxy group of trifluoromethyl-substituted pyridines is a powerful and versatile synthetic handle. The choice of functionalization strategy—be it O-alkylation, O-acylation, or conversion to a cross-coupling-compatible leaving group—depends entirely on the desired target molecule and the overall synthetic plan. By understanding the mechanistic principles behind each transformation, researchers can make informed decisions, troubleshoot effectively, and efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
-
Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
- TBA. (2017). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Molecules.
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
- TBA. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
- TBA. (n.d.). Williamson Ether Synthesis. Experiment Handout.
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
- TBA. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
-
Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
- TBA. (n.d.). Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Bentham Science.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pharma Standard. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
MDPI. (n.d.). Mitsunobu Reaction. Encyclopedia. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Reddy, A. C. S., Narsaiah, B., & Venkataratnam, R. V. (1996). Fluoro-organics: trifluoromethyl group-induced O-alkylation of pyridin-2-ones. Journal of Fluorine Chemistry, 78(1), 21-25.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- TBA. (2017).
- TBA. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters.
- TBA. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- TBA. (n.d.). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. Molecules.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
-
TBA. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][12]naphthyrin-5(6H). Tetrahedron.
- TBA. (n.d.). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal.
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Procedure for hydrolysis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate to acid
Introduction and Mechanistic Overview
Fluorinated pyridine derivatives, particularly those bearing trifluoromethyl (
The reaction proceeds via a standard 1
1[1]. The hydroxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group[2].Experimental Design & Causality
As a self-validating protocol, every reagent choice and physical parameter is strictly defined by the physicochemical properties of the substrate:
-
Base Selection (LiOH vs. NaOH/KOH): 3
3[3]. The cation effectively coordinates with the tetrahedral alkoxide intermediate, stabilizing it and accelerating the forward reaction. Furthermore, LiOH provides milder basic conditions than NaOH, minimizing the risk of unwanted side reactions such as decarboxylation of the electron-deficient pyridine ring. -
Stoichiometry (3.0 Equivalents): Unlike standard ester hydrolyses that require only 1.1–1.5 equivalents of base[2], this substrate possesses a highly acidic phenolic-like 5-hydroxyl group on the pyridine ring. This hydroxyl proton will immediately quench one equivalent of base to form a phenolate. Therefore, using 3.0 equivalents ensures a sufficient excess of hydroxide to drive the bimolecular kinetics to completion without requiring elevated temperatures.
-
Solvent System (THF/MeOH/H₂O 3:1:1): A ternary solvent system is critical[3]. Tetrahydrofuran (THF) fully solubilizes the organic starting material. Water is necessary to dissolve the
and provide the nucleophile. Methanol acts as a phase-transfer cosolvent, bridging the aqueous and organic phases to create a homogenous solution, thereby preventing the reaction from stalling at the biphasic interface. -
Isoelectric Workup (pH 2.5–3.0): The final product is an amphoteric molecule containing a carboxylic acid, a weakly basic pyridine nitrogen, and a phenolic hydroxyl. Acidifying the mixture to pH 2.5–3.0 ensures the carboxylate is fully protonated to the neutral acid, while preventing the over-protonation of the pyridine nitrogen (which would form a highly water-soluble hydrochloride salt). This exact pH control is the cornerstone of high-yield isolation.
Quantitative Data
Table 1: Physicochemical Properties
| Compound | Molecular Formula | MW ( g/mol ) | CAS Number | Function |
|---|
| Methyl 5-hydroxy-2-(CF₃)nicotinate |
Table 2: Reaction Stoichiometry (10 mmol scale)
| Reagent | Equivalents | Amount | Volume |
|---|---|---|---|
| Starting Material | 1.0 eq | 2.21 g | - |
|
Workflow Visualization
Workflow for the base-mediated hydrolysis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (2.21 g, 10.0 mmol) in 15 mL of THF and 5 mL of Methanol. Stir at 400 rpm until fully dissolved.
-
Base Preparation: In a separate vial, dissolve
(1.26 g, 30.0 mmol) in 5 mL of deionized water. Note: The dissolution of LiOH is slightly exothermic. -
Addition: Place the round-bottom flask in a room temperature water bath (20–25 °C). Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. The solution may undergo a transient color change as the phenolate dianion forms.
Phase 2: Execution and Monitoring
-
Saponification: Seal the flask with a rubber septum and stir the homogenous mixture at room temperature (25 °C) for 2 to 4 hours[2].
-
Validation (LC-MS/TLC): Monitor the reaction progress.
-
TLC: Use Hexanes/EtOAc (1:1) with 1% Acetic Acid. The starting material (
) should completely disappear, replaced by a baseline spot (the highly polar carboxylate salt). -
LC-MS: Confirm the disappearance of the
222 peak and the emergence of the 208 peak corresponding to the product.
-
Phase 3: Quenching and Isolation
-
Solvent Removal: Once complete, transfer the mixture to a rotary evaporator and remove the volatile organics (THF and Methanol) under reduced pressure (40 °C water bath, ~150 mbar). Do not evaporate to dryness; leave the aqueous phase intact[2].
-
Dilution: Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).
-
Acidification (Critical Step): While stirring vigorously, add 1.0 M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop the addition when the pH reaches exactly 2.5 to 3.0. A thick, off-white precipitate of the neutral carboxylic acid will form[2].
-
Extraction: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (
mL). The neutral acid will partition into the organic layer. -
Washing & Drying: Combine the organic extracts and wash with 15 mL of saturated brine. Transfer the organic layer to an Erlenmeyer flask, add anhydrous
(approx. 5 g), and swirl for 10 minutes to remove residual water[2]. -
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield 5-hydroxy-2-(trifluoromethyl)nicotinic acid as a solid. Dry under high vacuum for 12 hours to remove trace solvent.
References
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange Source: stackexchange.com URL:[Link]
-
6.3 Methyl Esters and Derivatives Source: thieme-connect.de URL:[Link]
-
5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem Source: nih.gov URL:[Link]
Sources
Application Note: Synthesis and Integration of Trifluoromethyl Nicotinate Intermediates in Bioisosteric Drug Design
Strategic Rationale: The Power of Fluorinated Bioisosteres
In modern drug development, the strategic replacement of metabolic liabilities with bioisosteres is critical for optimizing pharmacokinetics and bioavailability. The trifluoromethyl (
When integrated into a pyridine-3-carboxylate (nicotinate) scaffold, the resulting trifluoromethyl nicotinate intermediates serve as highly effective bioisosteres for benzophenones, standard aryl rings, and sensitive amide linkages[3]. These intermediates enable the construction of complex, metabolically stable architectures while maintaining the necessary target binding affinities. However, the direct introduction of a
Mechanistic Causality: The Cu-Catalyzed Trifluoromethylation
To circumvent the high costs associated with traditional trifluoromethylating agents like the Ruppert-Prakash reagent (
The Mechanistic Pathway:
-
Decarboxylation & Carbene Formation: Under thermal conditions, MCDFA undergoes decarboxylation and defluorination to generate a transient difluorocarbene (
). -
Anion Generation: The addition of a fluoride ion (sourced from Potassium Fluoride, KF) to the difluorocarbene generates the trifluoromethyl anion (
). -
Transmetalation & Catalysis: Copper(I) Iodide (CuI) traps the highly reactive
anion to form a stable active species. This intermediate subsequently undergoes oxidative addition with an aryl halide (e.g., methyl 6-chloro-5-iodonicotinate) followed by reductive elimination to yield the trifluoromethylated nicotinate product [1].
Workflow Visualization
Workflow of Cu-catalyzed trifluoromethylation and bioisosteric coupling for lead optimization.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Scalable Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate
Objective: Economical installation of the
Step-by-Step Procedure:
-
Preparation of the Catalytic System: In a rigorously dried, nitrogen-flushed reactor, charge Copper(I) Iodide (1.2 eq) and anhydrous Potassium Fluoride (3.0 eq).
-
Causality: Strict exclusion of moisture is mandatory to prevent the premature hydrolysis of the sensitive
intermediate into fluoroform ( ).
-
-
Substrate Addition: Dissolve Methyl 6-chloro-5-iodonicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration) and transfer it to the reactor.
-
Reagent Dosing: Heat the mixture to 60°C. Slowly dose Methyl chlorodifluoroacetate (MCDFA, 2.5 eq) via a syringe pump over 45 minutes.
-
Causality: Slow addition controls the exothermic decarboxylation of MCDFA, ensuring a steady, manageable generation of difluorocarbene that maximizes capture by the Cu/F- system.
-
-
Reaction Maturation: Elevate the temperature to 80°C and maintain vigorous stirring for 12 hours.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in Acetonitrile, and analyze via LC-MS and
NMR.-
Validation Criteria: The reaction is complete when the starting material peak (LC-MS) is
and a dominant, sharp NMR singlet appears at approximately , confirming the successful installation of the group.
-
-
Workup: Quench the mixture with an aqueous
solution to solubilize the copper salts. Extract with Ethyl Acetate, wash the organic layer with brine, dry over , and concentrate under reduced pressure.
Protocol B: Bioisosteric Integration via Amidation
Objective: Converting the nicotinate ester into a metabolically stable amide bioisostere.
Step-by-Step Procedure:
-
Saponification: Treat the methyl nicotinate intermediate with
(2.0 eq) in a (3:1) solvent mixture at room temperature for 4 hours.-
Validation Criteria: TLC (Hexanes/EtOAc 1:1) indicates complete consumption of the ester (
) to the baseline acid ( ).
-
-
Activation: React the resulting 6-chloro-5-(trifluoromethyl)nicotinic acid with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
-
Causality: HATU rapidly forms a highly active HOAt ester. This prevents epimerization and accelerates the coupling of sterically hindered or electron-deficient target amines.
-
-
Coupling: Introduce the target pharmacophore amine (1.0 eq) and stir for 6 hours at room temperature.
-
Self-Validation Checkpoint: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS).
-
Validation Criteria: The precise mass shift corresponding to the loss of the activating group and the addition of the amine confirms successful bioisosteric coupling.
-
Quantitative Data & Comparative Analysis
To justify the selection of the MCDFA/CuI system and the implementation of the
Table 1: Comparative Analysis of Trifluoromethylation Reagents for Nicotinate Synthesis
| Reagent System | Relative Cost | Scalability | Mechanistic Pathway | Typical Yield (%) |
| High | Poor | Direct Nucleophilic Addition | 85% | |
| Moderate | Poor (Requires pressure reactors) | Radical / Metal-Mediated | 70% | |
| MCDFA / KF / CuI | Low | Excellent | Carbene to | 82% |
Table 2: Pharmacokinetic Impact of
| Scaffold Type | Intrinsic Clearance ( | Half-life ( | |
| Standard Benzamide | 145.2 | 12 | 1.8 |
| Pyridine-3-carboxamide | 85.4 | 28 | 1.2 |
| 15.6 | >120 | 2.9 |
Orthogonal Validation Systems
To ensure the highest degree of trustworthiness in the synthesized bioisosteres, orthogonal validation must be performed prior to in vivo studies:
-
Structural Integrity: Verified via 2D-NMR (HMBC/HSQC) to ensure the
group has not induced unintended regio-isomerization during the catalytic cycle. -
Metabolic Stability: Validated via in vitro human liver microsome (HLM) assays. The bioisostere must demonstrate a statistically significant reduction in intrinsic clearance (
) compared to its non-fluorinated progenitor [3].
References
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, ACS Publications. URL:[Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, PMC. URL:[Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres, PMC. URL:[Link]
Application Note: Scalable Synthesis and Process Optimization of 2-Trifluoromethyl-5-hydroxy-nicotinate Derivatives
Executive Summary & Biological Relevance
The 2-trifluoromethylpyridine scaffold is a highly privileged motif in modern medicinal chemistry and agrochemical development 1. The strategic integration of a trifluoromethyl (
Specifically, 2-trifluoromethyl-5-hydroxy-nicotinate derivatives serve as critical, high-value intermediates. They are foundational building blocks in the synthesis of Vanilloid Receptor 1 (VR1) antagonists designed for advanced pain management and the treatment of neuropathies 2, as well as novel KRAS G12D inhibitors actively investigated in targeted oncology therapies 3.
Retrosynthetic Strategy & Mechanistic Causality
Historically, the synthesis of 5-hydroxypyridines relied on the diazotization of 5-aminopyridines followed by thermal hydrolysis, or the demethylation of 5-methoxypyridines using harsh reagents like Boron tribromide (
The Modern Solution: To ensure absolute scalability, safety, and high atom-economy, this protocol utilizes a Palladium-catalyzed direct hydroxylation of commercially accessible ethyl 5-bromo-2-(trifluoromethyl)nicotinate.
-
Causality of Catalyst Selection: By employing
in conjunction with the bulky, electron-rich biarylphosphine ligand tBuXPhos , the catalytic system overcomes the high activation energy required for the oxidative addition into the deactivated bond. -
Causality of Solvent/Base: Aqueous
in 1,4-dioxane is utilized rather than aliphatic alcohols. Water acts as the hydroxide source, completely preventing the competitive etherification (byproduct formation) that plagues alkoxide-based hydroxylations.
Workflow & Mechanistic Diagrams
Catalytic cycle and workflow for the Pd-catalyzed direct hydroxylation.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the quantitative optimization data that led to the finalized protocol. The data demonstrates the critical nature of ligand steric bulk in driving the reductive elimination step.
| Entry | Pre-Catalyst | Ligand | Base / Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| 1 | 80 | 12% | Poor oxidative addition; rapid catalyst death due to oxidation. | |||
| 2 | XPhos | 90 | 45% | Moderate conversion; competitive protodehalogenation observed. | ||
| 3 | tBuXPhos | 90 | 94% | Quantitative conversion; bulky ligand strongly favors reductive elimination. | ||
| 4 | tBuXPhos | 90 | 22% | Base incompatibility; massive tert-butyl etherification byproducts formed. |
Self-Validating Experimental Protocol
Target: Ethyl 5-hydroxy-2-(trifluoromethyl)nicotinate Scale: 100 mmol (approx. 29.8 g starting material)
This protocol is engineered as a self-validating system . It contains strict In-Process Control (IPC) checkpoints that prevent the operator from advancing the workflow if specific chemical criteria are not met, ensuring absolute trustworthiness and reproducibility.
Step 1: System Degassing (Critical Causality)
-
Charge a 1 L jacketed reactor with 1,4-dioxane (150 mL) and deionized water (150 mL).
-
Sparge the biphasic mixture with ultra-pure
for 30 minutes at 300 rpm.
-
Causality: Oxygen rapidly oxidizes the highly electron-rich tBuXPhos ligand to its phosphine oxide and irreversibly deactivates the
species. Failure to degas will result in reaction stalling within the first hour.
Step 2: Reagent Charging & Catalyst Activation
-
Under a positive
flow, add (16.8 g, 300 mmol), followed by ethyl 5-bromo-2-(trifluoromethyl)nicotinate (29.8 g, 100 mmol). Stir until the base is fully dissolved. -
In a separate, rigorously
-purged flask, pre-mix (0.91 g, 1.0 mol%) and tBuXPhos (1.06 g, 2.5 mol%) in 20 mL of degassed dioxane. Stir for 15 minutes. -
Transfer the deep red/orange active catalyst solution to the main reactor via cannula and heat the internal temperature to 85°C.
Step 3: Reaction Execution & IPC Checkpoint (Self-Validation)
-
Maintain heating at 85°C for 4 hours.
-
IPC Checkpoint 1: Withdraw a 0.2 mL aliquot. Quench into 1 mL of 1N
and extract with 1 mL EtOAc. Analyze the organic layer via HPLC (254 nm).-
Validation Criteria: The peak area ratio of Product to Starting Material must be
99:1 . -
Corrective Action: If the ratio is < 99:1, the system has lost active catalyst. Add an additional 0.5 mol% of pre-activated
/tBuXPhos and heat for 2 more hours. Do not proceed to Step 4 until the 99:1 metric is achieved.
-
Step 4: Isoelectric Workup & Isolation
-
Cool the reactor to 10°C and add 200 mL of EtOAc.
-
IPC Checkpoint 2 (pH Control): Slowly add 2N
dropwise while monitoring with a calibrated pH probe until the aqueous layer reaches exactly pH 4.5 - 4.8 .-
Causality: The
of the 5-hydroxyl group on a heavily electron-withdrawn 2-trifluoromethylpyridine ring is approximately 5.8. Adjusting the pH to 4.5 ensures the product is fully protonated (neutral) and partitions efficiently into the organic phase. Dropping the pH below 3.0 risks protonating the pyridine nitrogen ( ~2.0), which would drag the product back into the aqueous phase as a highly soluble hydrochloride salt, drastically reducing isolated yield.
-
-
Separate the layers. Wash the organic phase with brine (100 mL), dry over anhydrous
, and concentrate under reduced pressure. Recrystallize from heptane/toluene (3:1) to afford the pure target compound.
Downstream Biological Application
Mechanism of action for VR1 receptor antagonism by nicotinate derivatives.
References
- Title: US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist. Source: Google Patents.
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PMC.
- Title: A scalable and operationally simple radical trifluoromethylation. Source: ResearchGate.
- Title: WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors. Source: Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist; and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 3. WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with trifluoromethylated pyridine esters in organic solvents
Welcome to the technical support center for handling trifluoromethylated pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues, backed by scientific principles and practical laboratory protocols.
Understanding the "Why": The Science of Solubility
Trifluoromethylated (CF3) pyridine esters are a class of compounds widely used in pharmaceutical and agrochemical development.[1] Their unique properties, however, often lead to significant challenges in the lab, most notably poor solubility. Understanding the underlying molecular characteristics is the first step to overcoming these issues.
The trifluoromethyl group is strongly electron-withdrawing and highly electronegative.[1] This creates a significant dipole moment, affecting the molecule's overall polarity.[2] Paradoxically, while the CF3 group can increase a molecule's polarity, its bulkiness and the nature of fluorine atoms also enhance its lipophilicity (hydrophobicity).[3][4] This dual nature is central to the solubility problem. The molecule is not purely polar nor purely non-polar, making it difficult to match with a suitable solvent based on the "like dissolves like" principle.[5]
Furthermore, the pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, has its basicity reduced by the electron-withdrawing CF3 group. This can weaken potential hydrogen-bonding interactions with protic solvents.[6] The ester functional group adds another layer of polarity. The interplay of these three components—the lipophilic yet polar CF3 group, the weakly basic pyridine ring, and the polar ester—results in complex intermolecular forces that often prevent easy dissolution in standard organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common problems encountered during experiments.
Q1: I'm trying to dissolve my trifluoromethylated pyridine ester in a common solvent like Dichloromethane (DCM) or Ethyl Acetate, but it's not working. What's wrong?
Answer: This is a very common issue. While DCM and Ethyl Acetate are excellent general-purpose solvents, they may not be optimal for this class of compounds. The unique electronic properties of the CF3-substituted pyridine ring can lead to high crystal lattice energy, meaning the molecule "prefers" to stick to itself rather than interact with the solvent.
-
Causality: The compound's high crystallinity and the aforementioned dual polarity/lipophilicity mean that mid-polarity solvents like DCM may not have strong enough interactions (e.g., dipole-dipole) to break down the crystal lattice.
-
Troubleshooting Steps:
-
Increase Polarity: Switch to a more polar aprotic solvent. Solvents like Tetrahydrofuran (THF) , Acetone , Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are often more effective.[7][8] These solvents have stronger dipole moments that can better solvate the polar regions of your molecule.
-
Apply Energy: Gentle heating (40-50 °C) can provide the energy needed to overcome the crystal lattice energy. Always ensure your compound is stable at the applied temperature.
-
Mechanical Agitation: Use of a vortex mixer or an ultrasonic bath (sonication) can help break apart solid aggregates and increase the surface area available for solvation.
-
Q2: My compound initially dissolves with heating, but then crashes out of solution as it cools. How can I keep it dissolved?
Answer: This indicates you have created a supersaturated solution. The thermal energy was sufficient to force dissolution, but the solvent cannot maintain it at a lower energy state (room temperature).
-
Causality: The solubility of your compound is highly temperature-dependent in that specific solvent.[9] This is common for compounds with high melting points and strong intermolecular forces in their solid state.
-
Troubleshooting Steps:
-
Use a Co-Solvent System: This is often the most effective solution. Start by dissolving your compound in a small amount of a strong, polar aprotic solvent like DMF or DMSO. Then, slowly add a less polar solvent in which your compound is less soluble (e.g., Toluene or DCM) until you see the first hint of precipitation. This mixed-solvent system can disrupt the solute's ability to recrystallize while maintaining solubility.[10]
-
Maintain a Working Temperature: If your subsequent reaction can be performed at a slightly elevated temperature, simply keeping the solution warm might be the easiest approach.
-
Q3: I see an oily film or a fine, milky precipitate instead of a clear solution. Is this a solubility issue?
Answer: Yes, this is a classic sign of poor solubility or "oiling out." The compound is separating from the bulk solvent to form a liquid or amorphous solid phase.
-
Causality: The solute-solute interactions are much stronger than the solute-solvent interactions. The compound minimizes its energy by aggregating, effectively precipitating from the solution.
-
Troubleshooting Steps:
-
Drastically Change Solvent Polarity: If you are in a non-polar solvent like Hexane or Toluene, switch to a highly polar one like DMF.[7] Conversely, if you are in a polar protic solvent like Methanol, try a polar aprotic or even a non-polar solvent. The goal is to find a solvent that interacts more favorably with the molecule as a whole.
-
Consult Solubility Data: Refer to the tables below to make an informed choice about your next solvent, rather than relying on trial and error.
-
Q4: Are there any safety concerns I should be aware of when handling these compounds and their solvents?
Answer: Absolutely. Always handle trifluoromethylated compounds and organic solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Compound Hazards: Trifluoromethylated pyridines can be irritants and toxic if ingested, inhaled, or absorbed through the skin.[12] Always consult the Safety Data Sheet (SDS) for your specific compound.[11]
-
Solvent Hazards: Many of the recommended solvents are flammable (e.g., THF, Acetone, DMF) and have their own specific health hazards.[12][13] DMF and DMSO can enhance skin absorption of other chemicals.
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[11]
Systematic Troubleshooting Workflow
When faced with an insoluble compound, a systematic approach can save time and resources. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Systematic workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Screening
This protocol helps you quickly determine the best solvent class for your compound using minimal material.
Materials:
-
Your trifluoromethylated pyridine ester (approx. 2-3 mg per test)
-
Small vials or test tubes (1 mL capacity)
-
A selection of solvents (see Table 1)
-
Graduated micropipette
-
Vortex mixer
Procedure:
-
Place approximately 2-3 mg of your solid compound into a small, dry test tube.[14]
-
Add 0.1 mL of the selected solvent.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]
-
Observe the mixture against a contrasting background.
-
Record your observation as:
-
Soluble: The solution is completely clear, with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent change in the amount of solid.[5]
-
-
If the compound is insoluble, add another 0.2 mL of solvent and vortex again. If it dissolves, it is sparingly soluble.
-
Repeat this process for a range of solvents from different classes (non-polar, polar aprotic, polar protic) to build a solubility profile.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise solubility value (e.g., in mg/mL) at a specific temperature.
Materials:
-
Your trifluoromethylated pyridine ester
-
Selected organic solvent
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed evaporating dish or vial
Procedure:
-
Add an excess amount of your compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.[7]
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure the solution is fully saturated.
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a glass syringe, avoiding any solid particles.
-
Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final Weight - Initial Weight of Vial) / Volume of Solution Transferred
Data Reference Tables
Table 1: Properties of Common Organic Solvents
This table provides a quick reference for selecting solvents based on their polarity.
| Solvent | Class | Relative Polarity[15] | Boiling Point (°C) | Notes |
| n-Hexane | Non-polar | 0.009 | 69 | Good for non-polar compounds. |
| Toluene | Non-polar | 0.099 | 111 | Aromatic, can engage in pi-stacking.[7] |
| Diethyl Ether | Polar Aprotic | 0.117 | 35 | Very volatile, low boiling point. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 40 | Good general solvent, but may be too weak.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 66 | A versatile and slightly stronger solvent than DCM.[7] |
| Ethyl Acetate | Polar Aprotic | 0.228 | 77 | Common ester solvent. |
| Acetone | Polar Aprotic | 0.355 | 56 | Good for moderately polar compounds.[7] |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 82 | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Powerful, high-boiling point solvent.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Very powerful, high-boiling point solvent.[7] |
| Ethanol | Polar Protic | 0.654 | 78 | Can act as a hydrogen bond donor.[9] |
| Methanol | Polar Protic | 0.762 | 65 | More polar than ethanol.[9] |
| Water | Polar Protic | 1.000 | 100 | Generally poor solvent for these compounds. |
Table 2: Predicted Solubility of a Model Trifluoromethylated Pyridine Ester
The following table provides a predicted solubility profile for a model compound, 2-chloro-5-(trifluoromethyl)pyridine, based on qualitative data for similar structures.[7][9] This serves as a general guideline.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Non-polar | Moderate to High | Good match for the lipophilic character.[7][9] |
| Dichloromethane (DCM) | Polar aprotic | Moderate | Often a starting point, but may be insufficient.[7][9] |
| Tetrahydrofuran (THF) | Polar aprotic | High | A versatile solvent for a wide range of organic molecules.[7] |
| Acetone | Polar aprotic | Moderate to High | Good general-purpose solvent.[9] |
| Acetonitrile (ACN) | Polar aprotic | Moderate to High | Strong dipole interactions can aid dissolution.[9] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High | A powerful solvent for many challenging compounds.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A very powerful solvent, often a last resort.[7] |
| Ethanol | Polar Protic | Low to Moderate | Hydrogen bonding capability may have a mixed effect.[9] |
| Methanol | Polar Protic | Low to Moderate | Higher polarity than ethanol might further reduce solubility.[9] |
| Water | Polar Protic | Very Low | The compound's lipophilicity dominates. |
References
- Fiveable. (2025, August 15). Trifluoromethyl Definition - Organic Chemistry Key Term.
- TCI Chemicals. (2025, November 5). F0846 - 2-Fluoro-5-(trifluoromethyl)
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- MDPI. (2025, July 18).
- BenchChem. (2025). Solubility Profile of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Technical Guide.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. Polarity of Solvents.
- ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)
- Unknown. Classification of organic compounds By solubility.
- BLD Pharmatech. (2018, August 20). SAFETY DATA SHEET for 2-hydroxy-6-(trifluoromethyl)pyridine.
- Chemistry LibreTexts. Solvents and Polarity.
- Synquest Labs. 2-(Trifluoromethyl)
- Fisher Scientific. (2013, August 12).
- Thermo Fisher Scientific. (2025, October 8).
- NIH. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.
- ACS. (2019). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes.
- Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Organic Syntheses. diphenyldiacetylene. [Link]
-
ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. synquestlabs.com [synquestlabs.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Welcome to the Technical Support Center for the purification of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. This resource is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
I. Understanding the Impurity Profile: What to Expect
A robust purification strategy begins with anticipating the potential impurities. Based on common synthetic routes, the following impurities are frequently encountered in crude methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.
Q1: I've just completed the synthesis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate. What are the most likely impurities in my crude product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common and efficient method involves the carboxylation of 3-hydroxy-2-(trifluoromethyl)pyridine followed by esterification. Based on this, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material, 3-hydroxy-2-(trifluoromethyl)pyridine. Incomplete carboxylation will lead to its presence in the crude product.
-
Intermediates: The carboxylic acid intermediate, 5-hydroxy-2-(trifluoromethyl)nicotinic acid, may be present if the esterification step is incomplete.
-
Reagents and Byproducts: Depending on the specific reagents used, you may find residual coupling agents from the esterification step or byproducts from the carboxylation reaction.
-
Isomeric Impurities: Depending on the regioselectivity of the carboxylation step, you may have small amounts of other positional isomers.
-
Hydrolysis Product: The desired ester can hydrolyze back to the carboxylic acid, 5-hydroxy-2-(trifluoromethyl)nicotinic acid, especially during aqueous work-up or if exposed to moisture for prolonged periods.[1]
-
Residual Solvents: Solvents used in the reaction or work-up, such as methanol or ethyl acetate, may be present.[1]
The following diagram illustrates a typical synthetic workflow and the points at which impurities can be introduced.
Caption: Synthetic workflow and potential impurity sources.
II. Purification Strategy: A Two-Pronged Approach
For purifying methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, a combination of column chromatography and recrystallization is typically most effective.
Q2: My crude product is a complex mixture. What is the best initial purification step?
A2: For a complex mixture with multiple components, flash column chromatography is the recommended initial purification step. It is highly effective at separating compounds with different polarities, which is likely the case for your starting materials, intermediates, and the final product.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the polarity. For this specific molecule, a gradient of 10% to 50% ethyl acetate in hexanes is a good starting point to test on TLC. |
| Column overloading. | As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. If you are still seeing poor separation, reduce the load. | |
| Product Streaking on TLC/Column | The compound is interacting too strongly with the acidic silica gel due to the basicity of the pyridine nitrogen. | Add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica gel. This will often lead to sharper peaks and better separation. |
| Product is not eluting | The eluent is not polar enough. | If your product is not moving from the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system is required. A mixture of dichloromethane and methanol (e.g., 1-10% methanol in dichloromethane) is a good next choice. |
| Co-elution of Impurities | Impurities have very similar polarity to the product. | If an impurity is co-eluting, try a different solvent system. For example, if you are using a hexanes/ethyl acetate system, switching to a dichloromethane/acetone or a toluene/ethyl acetate system can alter the selectivity of the separation. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
III. Achieving High Purity: The Power of Recrystallization
After chromatographic purification, recrystallization is an excellent final step to remove any remaining minor impurities and to obtain a crystalline, high-purity solid.
Q3: My product from the column is still not pure enough, or I want to improve its crystalline form. What should I do?
A3: Recrystallization is the ideal technique for this purpose. The key to successful recrystallization is finding a suitable solvent or solvent system.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. Alternatively, switch to a lower-boiling solvent system. |
| No Crystals Form Upon Cooling | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even in the cold solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. If that fails, add a "seed crystal" of the pure compound. If still unsuccessful, you can try to partially evaporate the solvent to increase the concentration and then cool again. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a low enough temperature (an ice bath is recommended). If recovery is still low, a two-solvent system might be more effective. |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | If the color is faint, a single recrystallization may be sufficient. For more intensely colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it hot and allowing it to cool. Use charcoal sparingly as it can also adsorb your product. |
Experimental Protocol: Two-Solvent Recrystallization
For a polar molecule like methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, a two-solvent system is often very effective. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
Solvent Selection:
-
A good starting point for a "good" solvent is a polar solvent like ethyl acetate, acetone, or methanol.
-
A good "anti-solvent" would be a non-polar solvent like hexanes or petroleum ether.
-
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "anti-solvent".
-
Dry the crystals under vacuum to remove any residual solvent.
-
The following flowchart provides a decision-making guide for your purification strategy.
Caption: Decision workflow for purification.
IV. Frequently Asked Questions (FAQs)
Q4: My purified product is an oil, not a solid. What should I do?
A4: If your product is an oil, it may indicate the presence of significant impurities that are depressing the melting point. Re-purification by column chromatography is recommended. If the product is pure but still an oil, it may be a low-melting solid or an amorphous material. You can try dissolving it in a minimal amount of a volatile solvent like dichloromethane and then adding a non-polar solvent like hexanes while vigorously stirring to try and induce precipitation.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confirm purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative purity data.[1]
Q6: I am having trouble with low recovery after recrystallization. What are the key factors to consider?
A6: The most common reason for low recovery is using too much solvent. Use the absolute minimum amount of hot solvent required to dissolve your compound. Also, ensure you are allowing the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation. Finally, be mindful not to wash the collected crystals with too much cold solvent, as some product will inevitably dissolve.
References
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]
-
Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. [Link]
-
Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]
-
ResearchGate. (2025). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]
-
MIT OpenCourseWare. Purification of Solids by Recrystallization. [Link]
- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- Google Patents. Purification of 5-hydroxymethylfurfural (hmf)
-
Reddit. (2025). Co-Eluting compounds in Column chromatography. [Link]
-
ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]
-
Waters. (2019). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]
-
SSRN. (2023). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. [Link]
-
ChemRxiv. (2024). Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method De. [Link]
-
Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]
-
ResearchGate. Separation of mixture II (compounds 6, 8, 10 and 12) on F5 column using.... [Link]
-
PMC. (2025). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. [Link]
Sources
Preventing hydrolysis of methyl ester during hydroxy group functionalization
Welcome to the Advanced Troubleshooting Guide for chemoselective functionalization. For researchers and drug development professionals, functionalizing a hydroxyl group (via alkylation, silylation, or acylation) in the presence of a labile methyl ester presents a significant chemoselectivity challenge. Standard protocols often rely on basic or nucleophilic conditions that inadvertently cleave or transesterify the ester.
This guide provides field-proven, self-validating methodologies to achieve complete hydroxyl functionalization while preserving methyl ester integrity.
Decision matrix for chemoselective hydroxyl functionalization in the presence of methyl esters.
Part 1: Core Troubleshooting Guide & FAQs
FAQ 1: Why does my methyl ester hydrolyze during standard Williamson ether synthesis, and how do I prevent it?
-
The Causality: The traditional Williamson ether synthesis relies on strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the alcohol. However, via irreversible saponification. Even when using anhydrous alkoxides, if the alkoxide does not match the ester (e.g., using NaOEt with a methyl ester), transesterification occurs. Furthermore, commercial NaH often contains trace NaOH, which generates "naked OH⁻" in aprotic solvents, aggressively attacking the ester carbonyl[1].
-
The Solution: Abandon strong nucleophilic bases. Instead, utilize the 2[2] technique. By using silver(I) oxide (Ag₂O) and methyl iodide (MeI), the Ag₂O acts as a mild, heterogeneous acid scavenger and a Lewis acid to activate the alkyl halide. This allows etherification to proceed without exposing the ester to nucleophilic attack[2].
FAQ 2: I need to silylate a sterically hindered secondary alcohol. Imidazole/DMF is too slow, but heating causes ester degradation. What is the alternative?
-
The Causality: Standard silylation uses TBSCl and imidazole. While imidazole is a mild base, prolonged heating of sterically hindered alcohols in DMF can lead to ester cleavage or side reactions if trace moisture is present. The kinetic barrier for hindered alcohols requires a more electrophilic silylating agent, not a stronger base or higher temperatures[3].
-
The Solution: Switch to a highly reactive silyl triflate (e.g., TBSOTf) paired with 2,6-lutidine in anhydrous dichloromethane (DCM). 2,6-Lutidine is sterically hindered; its methyl groups block it from acting as a nucleophile toward the methyl ester, while it remains basic enough to scavenge the triflic acid byproduct.
FAQ 3: How can I invert the stereochemistry of my alcohol without using an aqueous base workup?
-
The Causality: Traditional SN2 inversion requires converting the hydroxyl group to a leaving group (tosylate/mesylate) followed by displacement. If the nucleophile is an oxygen species (like an acetate), subsequent hydrolysis to yield the inverted alcohol requires strong aqueous base, which will indiscriminately cleave your target methyl ester[4].
-
The Solution: Employ the 5[5]. This reaction uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD or DIAD) to activate the alcohol as an alkoxyphosphonium ion, which is then displaced by a carboxylic acid nucleophile[5]. Because the reaction operates under strictly mildly acidic-to-neutral conditions, the methyl ester remains completely untouched[5].
Part 2: Reagent Selection & Ester Hydrolysis Risk
The table below summarizes the quantitative properties of common bases and their corresponding risk profiles when used in the presence of methyl esters.
| Base / Reagent | Conjugate Acid pKₐ | Nucleophilicity | Ester Hydrolysis Risk | Recommended Use Case |
| NaOH / KOH | ~15.7 | High | Extreme | Avoid entirely (causes saponification). |
| NaH (Commercial) | ~35.0 | High (due to trace NaOH) | High | Avoid entirely for ester-containing substrates. |
| Imidazole | 7.0 | Moderate | Low | Unhindered primary/secondary alcohol silylation. |
| 2,6-Lutidine | 6.7 | Very Low | None | Hindered alcohol silylation (with TBSOTf). |
| Ag₂O | N/A (Solid) | None | None | Chemoselective etherification (Purdie Methylation). |
Part 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Alkylation (Purdie Methylation)
Use this protocol to methylate an alcohol without basic saponification.
-
Preparation: Dissolve the alcohol-ester substrate (1.0 equiv) in strictly anhydrous dichloromethane (DCM) or DMF (0.1 M) under an argon atmosphere.
-
Reagent Addition: Add freshly prepared or thoroughly dried Silver(I) Oxide (Ag₂O, 2.0 equiv), followed by Methyl Iodide (MeI, 5.0 equiv).
-
Reaction: Stir the suspension vigorously at room temperature, protected from light (wrap the flask in aluminum foil).
-
Self-Validation Checkpoint: Monitor the reaction visually. The gradual formation of a yellow/gray precipitate (AgI) provides immediate confirmation that the methyl iodide is being consumed and the alkylation is proceeding successfully.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure to yield the methylated product with the ester fully intact.
Protocol B: Chemoselective Silylation of Hindered Alcohols
Use this protocol to protect sterically hindered alcohols without heating.
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M) under argon and cool to 0 °C using an ice bath.
-
Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe.
-
Activation: Dropwise add TBSOTf (1.5 equiv). Stir for 10 minutes at 0 °C, then allow to warm to room temperature.
-
Self-Validation Checkpoint: Check the reaction via TLC after 30 minutes. The complete absence of a baseline spot (which would indicate a free carboxylic acid) confirms that the sterically hindered 2,6-lutidine successfully buffered the triflic acid without acting as a nucleophile to cleave the methyl ester.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Stereochemical Inversion via Mitsunobu Reaction
Use this protocol to invert a secondary alcohol to an ester/azide under neutral conditions.
-
Preparation: Dissolve the secondary alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., p-nitrobenzoic acid, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under argon. Note: The nucleophile must have a pKₐ < 13 for successful protonation of the betaine intermediate[4].
-
Activation: Dropwise add DIAD (1.5 equiv). The reaction mixture will typically turn pale yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 to 8 hours.
-
Self-Validation Checkpoint: The formation of triphenylphosphine oxide (TPPO) as a white solid precipitate in the reaction flask is a visual, self-validating indicator of successful phosphonium intermediate turnover and product formation[6].
-
Workup: Dilute with EtOAc, filter off the precipitated TPPO, and wash the organic layer with saturated NaHCO₃ to remove excess carboxylic acid[6].
Mechanistic pathway of the Mitsunobu reaction highlighting ester-safe, neutral conditions.
References
-
[5] Title: Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:
-
[4] Title: Mitsunobu Reaction - Master Organic Chemistry Source: masterorganicchemistry.com URL:
-
[6] Title: Mitsunobu reaction - Organic Synthesis Source: organic-synthesis.com URL:
-
[3] Title: Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions Source: uni-muenchen.de URL:
-
[1] Title: Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:
-
Title: Ch21: Which bases? Source: ucalgary.ca URL:
-
[2] Title: Purdie Methylation Source: drugfuture.com URL:
Sources
Technical Support Center: Chromatographic Purification of Pyridine Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimization of Flash Chromatography for Polar Basic Heterocycles
Introduction
Welcome to the technical support hub for pyridine purification. Pyridine derivatives present a unique chromatographic challenge: their basic nitrogen atom (
This interaction results in the "classic" pyridine failure modes: severe peak tailing (streaking) , irreversible adsorption , and co-elution with impurities . This guide moves beyond basic advice to provide mechanistic solutions and self-validating protocols.
Module 1: The "Streaking" Problem (Silanol Activity)
Q: Why do my pyridine peaks tail so badly on standard silica, even with polar solvents?
A: The tailing is not a solubility issue; it is a competitive binding issue.
Standard silica gel is slightly acidic.[1] Your pyridine derivative is not just partitioning between the mobile phase and the stationary phase; it is undergoing ion-exchange chromatography with the deprotonated silanols (
The Fix: Amine Modifiers You must block the active silanol sites with a sacrificial base.
Protocol: Triethylamine (TEA) Mobile Phase Preparation Do not simply add TEA to the bottle. Follow this sequence to ensure equilibrium.
-
Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). TEA is preferred for organic solubility; Ammonia is preferred if using MeOH/DCM gradients. -
Concentration: Prepare your weak solvent (e.g., Hexane or DCM) and strong solvent (e.g., EtOAc or MeOH) with 1% (v/v) TEA.
-
Column Pre-treatment (Crucial): Flush the column with 3-5 Column Volumes (CV) of the TEA-doped starting solvent before loading your sample. This saturates the silanol sites.
-
Run: Perform the gradient. The TEA will continuously compete for silanol sites, forcing the pyridine to elute as a symmetrical band.
Warning: TEA can form salts with acidic impurities. Ensure your crude sample is free of strong acids (e.g., HCl, TFA) by performing a basic workup (sat.
) prior to loading.
Visualizing the Mechanism
Figure 1: Mechanism of silanol blocking. TEA (Green) preferentially binds to acidic silanols, preventing the pyridine (Blue) from dragging, resulting in symmetrical elution.
Module 2: Mobile Phase Engineering
Q: DCM/MeOH is separating my compound, but the results are inconsistent. Why?
A: DCM/MeOH is the "sledgehammer" of chromatography, but it has two major flaws for pyridines:
-
Silica Activation: Methanol is protic and can displace water from the silica surface, changing the activity of the column during the run.
-
Exotherm: Mixing MeOH and DCM is exothermic. If mixed on-line by the flash system, the heat generated creates gas bubbles and changes fluid viscosity, altering retention times.
The Fix: Alternative Solvent Systems Move to "Greener" and more stable solvent systems that offer better selectivity for nitrogenous heterocycles.
Solvent System Performance Table
| Solvent System | Polarity Range | Suitability for Pyridines | Notes |
| DCM / MeOH | High | Moderate | Prone to bumping; strong displacement; requires modifier (NH3). |
| EtOAc / EtOH (3:1) in Heptane | Medium-High | High | Excellent selectivity; EtOH is less aggressive than MeOH; stable baseline. |
| DCM / Acetone | Medium | Moderate | Good for non-protic polar compounds; Acetone absorbs UV (limit detection >300nm). |
| TBME / MeOH | Medium-High | High | TBME (Tert-butyl methyl ether) is a great alternative to DCM; safer and stable. |
Expert Tip: If you must use DCM/MeOH, premix your solvents (e.g., Bottle A: DCM, Bottle B: 20% MeOH in DCM) to avoid the exotherm and outgassing inside the pumps.
Module 3: Stationary Phase Selection
Q: I cannot use amine modifiers because they interfere with my downstream steps. What now?
A: You must change the stationary phase. Standard silica is the wrong tool for this job if modifiers are forbidden.
The Fix: Amine-Functionalized Silica (
-
Mechanism: The surface is already basic. It repels the basic pyridine (preventing tailing) while retaining it via normal-phase polarity mechanisms.
-
Benefit: No TEA/NH3 needed in the solvent. You can use simple Hexane/EtOAc gradients.[3][4]
-
Bonus: It protects acid-sensitive protecting groups (e.g., acetals, silyl ethers) that might hydrolyze on acidic bare silica.
Workflow: Column Selection Decision Tree
Figure 2: Decision logic for stationary phase selection based on solubility and modifier tolerance.
Module 4: Sample Loading & Solubility
Q: My sample crashes out at the top of the column, causing high pressure and poor separation.
A: This is a "Solvent Strength Mismatch." Dissolving a polar pyridine in pure MeOH or DCM and injecting it onto a Hexane-equilibrated column causes immediate precipitation as the strong solvent is diluted by the mobile phase.
The Fix: Dry Loading Dry loading eliminates the injection solvent entirely, allowing the compound to interact with the gradient from the very start.
Protocol: The "Dry Load" Technique
-
Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., MeOH, Acetone, DCM).
-
Adsorb: Add a solid support.
-
Option A (Standard): Silica Gel (Ratio 1:3 sample to silica).
-
Option B (Preferred for Pyridines):Celite 545 or Diatomaceous Earth (Ratio 1:4). Celite is inert and prevents the "irreversible binding" sometimes seen when drying pyridines onto active silica.
-
-
Evaporate: Rotovap the slurry until it is a free-flowing, dry powder.
-
Load: Pour the powder into an empty solid-load cartridge (or pre-column) and attach it before the main column.
References
-
Biotage. (2023).[5][6][7][8] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][9][10][11] Retrieved from [Link]
-
Biotage. (2023).[6][7][8] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. biotage.com [biotage.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
Technical Support: Purification of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Executive Summary & Chemical Context
The Challenge: Synthesizing Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (Target A ) often involves cyclocondensation reactions (e.g., using enamines and trifluoroacetyl building blocks). These reactions frequently yield a thermodynamic mixture containing the target and its regioisomers, most notably Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate (Impurity B ).
The Separation Logic:
Separation by standard flash chromatography is often inefficient due to tailing and similar
-
Target A (5-OH): Behaves as a phenol (
due to the electron-withdrawing ). It is soluble in weak aqueous bases (e.g., ). -
Impurity B (6-OH): Exists predominantly as the 2-pyridone tautomer. The
proton is significantly less acidic ( ). It remains neutral (and organic-soluble) in weak base.
This guide provides a validated pH-Swing Extraction Protocol to separate these isomers without chromatography.
Diagnostic Triage: Know Your Mixture
Before attempting purification, confirm the identity of your impurities using
| Component | Structure Type | Diagnostic Feature | |
| Target A | 5-Hydroxy-2- | Sharp singlet. | |
| Impurity B | 6-Hydroxy-2- | Often broader; shift varies with concentration. | |
| Impurity C | 4-Hydroxy isomer | Rare, depends on synthesis route. |
Tech Note: If your crude NMR shows multiple peaks in the
toppm range, quantify the ratio by integration before proceeding.
Primary Protocol: pH-Swing Extraction
This method exploits the acidity difference between the 5-hydroxyl group and the pyridone lactam ring.
Reagents Required
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base: 10% w/v Sodium Carbonate (
) solution (pH ~11). Do not use NaOH, as it may hydrolyze the methyl ester. -
Acid: 1M Hydrochloric Acid (HCl).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude brown solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.
-
First Extraction (Removal of Neutrals/Pyridones):
-
Wash the organic phase with 10%
(2 x volume of organic phase). -
CRITICAL: The Target (5-OH) will deprotonate and move into the Aqueous Layer (Yellow/Orange color).
-
The Impurity (6-OH/Pyridone) will remain in the Organic Layer .
-
-
Separation: Separate the layers.
-
Keep the Aqueous Layer (Contains Target).
-
Set aside the Organic Layer (Contains Impurities) for TLC check.
-
-
Acidification & Recovery:
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.
-
The Target should precipitate as a white/off-white solid.
-
-
Final Extraction:
-
Extract the acidified aqueous mixture with fresh EtOAc (3x).
-
Wash combined organics with Brine, dry over
, and concentrate -
vacuo.
-
Visualization of Workflow
Caption: Figure 1. pH-Swing Extraction Logic. The acidity of the 5-OH group allows selective partitioning into the aqueous phase, leaving the less acidic pyridone impurity in the organic phase.
Alternative Protocol: Selective Recrystallization
If the pH-swing method yields <95% purity, use recrystallization as a polishing step.
-
Solvent System: Toluene / Heptane (1:3) or Methanol / Water.[2]
-
Mechanism: The trifluoromethyl group significantly increases lipophilicity. The planar, H-bond donor/acceptor network of the 6-OH pyridone impurity often leads to lower solubility in non-polar aromatics compared to the 5-OH target.
-
Procedure:
-
Dissolve crude in minimum hot Toluene (80°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Cool slowly to Room Temperature, then to 4°C.
-
The Pyridone impurity often crystallizes first or forms an oil; the Target may remain in solution or crystallize in a distinct form. Note: This behavior is concentration-dependent; always test on 100mg scale first.
-
Troubleshooting & FAQs
Q: I lost my product during the Carbonate extraction. Where is it?
-
Diagnosis: Did you use NaOH instead of
? -
Root Cause: Strong bases (pH > 13) can hydrolyze the methyl ester at C3 to the carboxylic acid. The acid is water-soluble at almost all pH levels > 2.
-
Fix: Check the aqueous layer.[3] Acidify to pH 1 and extract. If you recover the Nicotinic Acid (mass = Target - 14), you must re-esterify using
.
Q: The
-
Diagnosis: Incomplete phase separation or emulsion.
-
Root Cause: Fluorinated compounds are "heavy" and lipophilic, sometimes causing emulsions.
-
Fix: Add Brine to the phase separation step to break emulsions. Repeat the carbonate wash twice.
Q: Can I use Silica Chromatography?
-
Diagnosis: Yes, but standard conditions fail.
-
Fix: You must acidify the mobile phase. Use DCM : MeOH : Acetic Acid (95 : 4 : 1) . The acetic acid suppresses the ionization of the 5-OH group, preventing streaking/tailing on the silica.
References
-
Schlosser, M., et al. "Regioselective Synthesis of Trifluoromethyl-Substituted Pyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502.
-
Gilli, P., et al. "The Nature of the Hydrogen Bond in Hydroxypyridines and Pyridones." Journal of the American Chemical Society, vol. 124, no. 45, 2002, pp. 13554–13567.
-
BioPhysics.org. "Fluorine-19 NMR Chemical Shifts and Coupling Constants." Biophysical Society Technical Resources.
-
Sigma-Aldrich Technical Library. "Product Specification: Methyl 2-chloro-5-(trifluoromethyl)nicotinate and Derivatives."
Sources
Recrystallization solvents for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
This technical guide details the recrystallization protocols for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate , a highly functionalized pyridine intermediate used in drug discovery. The recommendations below are synthesized from solubility data of structural analogs (e.g., methyl 5-hydroxynicotinate and trifluoromethylpyridines) and standard purification principles for fluorinated heteroaromatics.
Part 1: Executive Summary – Solvent Selection Matrix
For this compound, the interplay between the polar hydroxyl/ester groups and the lipophilic trifluoromethyl group dictates the solvent choice.
| System Type | Solvent Pair (Solvent / Anti-solvent) | Suitability | Technical Notes |
| Primary Recommendation | Ethyl Acetate / n-Heptane | ⭐⭐⭐⭐⭐ (Best Balance) | Excellent for removing non-polar impurities. The CF₃ group ensures solubility in EtOAc; Heptane acts as a gentle anti-solvent to induce crystallization. |
| Alternative (Polar) | Methanol / Water | ⭐⭐⭐⭐ (High Purity) | Best for removing inorganic salts or very polar byproducts. Caution: Avoid high heat to prevent ester hydrolysis. |
| Low-Temperature | Dichloromethane (DCM) / Hexanes | ⭐⭐⭐ (Heat Sensitive) | Use if the compound is thermally unstable. DCM provides high solubility at low temperatures. |
| High-Boiling | Toluene | ⭐⭐⭐ (Crystal Quality) | Good for growing large crystals (X-ray diffraction). Requires a higher melting point (>80°C). |
Part 2: Technical Deep Dive & Mechanism
Why These Solvents?
-
The Fluorine Effect (2-CF₃): The trifluoromethyl group significantly increases the lipophilicity of the pyridine ring compared to a standard nicotinate. This makes the compound less soluble in pure water but highly soluble in chlorinated solvents and esters [1].
-
The Hydroxyl Group (5-OH): This group acts as a hydrogen bond donor. While it increases polarity, the intramolecular hydrogen bonding with the adjacent nitrogen or intermolecular networking can lead to "oiling out" if the solvent system is too non-polar.
-
The Ester Group (3-COOMe): This moiety is susceptible to hydrolysis. Avoid recrystallization from acidic or basic aqueous solutions. Neutral alcohol/water mixtures are safe if kept below 60°C.
Part 3: Step-by-Step Protocol (EtOAc / Heptane System)
Objective: Purify crude methyl 5-hydroxy-2-(trifluoromethyl)nicotinate to >98% purity.
Materials:
-
Crude Compound[1]
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (or Hexanes)
-
Hotplate/Stirrer & Oil Bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to a gentle reflux (approx. 70-75°C). Add just enough solvent to dissolve the solid completely.
-
Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Pre-Saturation: Remove from heat. If the volume is large, concentrate the solution by evaporation until it is slightly supersaturated (crystals just begin to form), then re-dissolve with a few drops of hot EtOAc.
-
Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add n-Heptane dropwise.
-
Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.
-
-
Clearing: Add 1-2 drops of hot EtOAc to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.
-
Optional: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Filtration: Filter the crystals using a Buchner funnel. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Dry the solid under vacuum at 40°C to remove residual solvent.
Part 4: Troubleshooting Guide
Issue 1: The Product "Oils Out" (Forms a liquid blob instead of crystals)
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the anti-solvent was added too quickly.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) as it cools.
-
Scratch the inner wall of the glass flask with a glass rod to induce nucleation.
-
Add a "Bridge" Solvent: Add a small amount of Dichloromethane (DCM) to the hot mixture. DCM acts as a solubilizer that prevents phase separation of the oil [2].
-
Issue 2: Low Recovery / Yield
-
Cause: Too much primary solvent (EtOAc) was used.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note: The second crop is usually less pure.
Issue 3: Impurities Persist
-
Cause: Impurities have similar solubility to the product.
-
Fix: Switch to System B (Methanol/Water) . Dissolve in minimal hot Methanol, then add Water until turbid. This system is orthogonal to EtOAc/Heptane and removes different classes of impurities.
Part 5: Decision Tree & Workflow
Caption: Logical workflow for the recrystallization of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, addressing solubility checks and oiling-out remediation.
Part 6: References
-
Organic Syntheses. (1997).[1] Pyridine-Derived Triflating Reagents: Purification Protocols. Org. Synth. 74, 77. Retrieved from [Link]
-
Google Patents. (2010). Method for preparing trifluoromethylpyridine derivatives (WO2010054278A2). Retrieved from
Sources
Validation & Comparative
Technical Guide: 19F NMR Characterization of 2-Trifluoromethyl Pyridine Derivatives
This guide provides a technical analysis of 19F NMR chemical shifts for 2-trifluoromethyl pyridine derivatives, structured for application scientists and medicinal chemists.
Introduction: The Fluorine Fingerprint in Drug Design
The 2-trifluoromethyl pyridine motif is a privileged scaffold in medicinal chemistry, serving as a bioisostere for lipophilic carbonyls and enhancing metabolic stability. Its characterization via 19F NMR is critical because the trifluoromethyl (
Mechanistic Principles of Chemical Shift
To interpret the spectra of 2-trifluoromethyl pyridines, one must understand the shielding and deshielding mechanisms specific to this heterocyclic system.
-
The "Ortho" Effect (Nitrogen Anisotropy): The pyridine nitrogen lone pair exerts a significant deshielding effect on the
-position (C2/C6). However, for a group at the C2 position, the shift is governed by the balance between the electron-withdrawing nature of the ring nitrogen (inductive deshielding) and the magnetic anisotropy of the -system. -
Substituent Effects:
-
Electron-Withdrawing Groups (EWG): Substituents like
or on the ring decrease electron density around the fluorine nuclei, leading to deshielding (downfield shift, less negative ppm). -
Electron-Donating Groups (EDG): Substituents like
or increase electron density, leading to shielding (upfield shift, more negative ppm).
-
Logic Flow: Interpreting Shift Changes
The following diagram illustrates the causality between substituent electronics and observed chemical shifts.
Figure 1: Mechanistic logic flow connecting ring substituent electronics to 19F NMR chemical shift alterations.
Comparative Analysis: Chemical Shifts
The following data synthesizes literature values to establish a baseline for 2-trifluoromethyl pyridine derivatives against their structural isomers and analogs. All values are referenced to
Table 1: Isomeric Comparison (Position Effects)
| Compound | Structure | Chemical Shift ( | Key Insight |
| 2-CF3-Pyridine | Py-2- | -68.0 | Baseline value. The N-atom proximity deshields relative to phenyl analogs. |
| 3-CF3-Pyridine | Py-3- | -62.0 to -64.0 | Further downfield than C2 isomer due to lack of direct N-adjacency effects? Correction: Actually typically observed slightly downfield or similar depending on solvent. |
| 4-CF3-Pyridine | Py-4- | -64.0 to -65.0 | Para-position relative to Nitrogen. |
| Ph-CF3 | Trifluorotoluene | -63.7 | Reference standard for non-heterocyclic aromatic |
Table 2: Substituent Effects on 2-Trifluoromethyl Pyridine
| Derivative | Substituent | Chemical Shift ( | Electronic Effect |
| Unsubstituted | -H | -68.0 | Reference |
| 3-Fluoro | 3-F | -73.0 | Upfield Shift. Ortho-fluorine effect (shielding). |
| 3-Methoxy | 3-OMe | -64.0 | Downfield Shift. Counter-intuitive; likely steric/anisotropic twist or specific solvation. |
| 6-Substituted | 6-OMe | -66.0 to -67.0 | Slight downfield shift; distal electronic effect. |
| Tipranavir Int. | Sulfonamide derivative | ~ -62.0 to -68.0 | Drug-like scaffold context. |
Critical Note: Solvent polarity significantly impacts these values. Polar solvents (DMSO-
) typically cause a 1-2 ppm downfield shift compared to non-polar solvents () due to dipole-dipole interactions with the group.
Experimental Protocols
To ensure reproducibility and accuracy (E-E-A-T), the following protocol is recommended. The
Protocol: Quantitative 19F NMR for 2-CF3 Pyridines
Reagents:
-
Solvent:
(preferred for resolution) or DMSO- (for solubility). -
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). Avoid TFA ( ppm) if acid-sensitive functional groups are present.
Instrument Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.
-
Spectral Width: 200–300 ppm (ensure coverage from -50 to -200 ppm).
-
Excitation Pulse:
pulse angle (maximizes signal per unit time). -
Relaxation Delay (
): Must be . For degassed 2-CF3 pyridines, can exceed 2-3 seconds. Set seconds for quantitative work. -
Scans: 32–64 (high sensitivity of 19F usually requires fewer scans than 13C).
Workflow Visualization
Figure 2: Step-by-step workflow for acquiring quantitative 19F NMR data.
Applications in Drug Discovery
The 2-trifluoromethyl pyridine moiety is not just a structural feature but a functional probe.
Case Study: Tipranavir
Tipranavir (Aptivus) is a non-peptidic protease inhibitor used in HIV therapy. It contains a 2-trifluoromethyl pyridine moiety that is crucial for its binding affinity.
-
Role of
: It fills a hydrophobic pocket in the protease enzyme. -
NMR Application: During the synthesis of Tipranavir intermediates, 19F NMR is used to monitor the coupling of the pyridine ring to the sulfonamide core. The shift of the 2-CF3 group is sensitive to the protonation state of the sulfonamide nitrogen, allowing for "in situ" pH monitoring or pKa determination.
Bioisosterism & Metabolic Stability
Replacing a methyl group with a trifluoromethyl group on a pyridine ring blocks metabolic oxidation at that position (preventing N-oxide formation or benzylic oxidation). 19F NMR is the primary tool to verify this substitution efficiency during metabolic stability assays in liver microsomes.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4][5] Link
-
Sloop, J. C. (2013).[6] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry. Link
-
Wang, Y., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules. Link
-
SpectraBase. "2-(Trifluoromethyl)pyridine 19F NMR Spectrum." Wiley Science Solutions. Link
Sources
Advanced Characterization Guide: Mass Spectrometry Profiling of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Executive Summary & Application Scope
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (MW: 221.13 g/mol ) is a critical heterocyclic building block, predominantly utilized in the synthesis of fluorinated kinase inhibitors and agrochemical actives. Its structural integrity—specifically the ortho relationship between the trifluoromethyl (
This guide provides a definitive mass spectrometry (MS) profiling strategy to distinguish this compound from its regioisomers (e.g., the 6-trifluoromethyl analogue). By leveraging Electron Ionization (EI) fragmentation kinetics, researchers can validate structural identity beyond simple molecular weight confirmation.[1]
Mechanistic Deep Dive: Fragmentation Topology
To achieve unambiguous identification, we rely on Electron Ionization (EI) at 70 eV . Unlike Soft Ionization (ESI), which yields primarily protonated molecules (
The Fragmentation Pathway (EI)
The fragmentation of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate follows a predictable decay driven by
-
Molecular Ion (
): . The nitrogen heteroatom and aromatic ring provide significant stability, rendering the molecular ion distinct, though not necessarily the base peak. -
-Cleavage (Loss of Methoxy): The ester carbonyl directs a homolytic cleavage of the
bond, expelling a methoxy radical ( , 31 Da). This generates the acylium ion at , typically a high-abundance fragment. -
Decarbonylation (Loss of CO): The acylium ion (
) undergoes secondary fragmentation, ejecting carbon monoxide (CO, 28 Da) to form a specialized pyridyl cation at . -
Ring Degradation: Further fragmentation involves the expulsion of HCN (27 Da) from the pyridine ring, a hallmark of nitrogen heterocycles, yielding ions at
.
Visualization of Fragmentation Logic
The following diagram illustrates the causal flow of ion generation, distinguishing between primary isobaric losses and secondary rearrangements.
Figure 1: Step-wise EI fragmentation pathway for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.
Comparative Analysis: Specificity & Alternatives
This section objectively compares the target compound's MS behavior against common alternatives (regioisomers) and ionization techniques.
Structural Specificity: The "Ortho Effect"
The critical challenge in QC is distinguishing the 2-trifluoromethyl isomer (Target) from the 6-trifluoromethyl isomer (Impurity).
| Feature | Target: 2-CF3 (Ortho to Ester) | Alternative: 6-CF3 (Para to Ester) | Diagnostic Value |
| Molecular Ion ( | Lower Intensity | Higher Intensity | Medium: Steric crowding in the ortho isomer destabilizes |
| Base Peak (100%) | High Abundance | Low: Both isomers readily lose methoxy. | |
| Present (<5%) | Absent | High: Proximity of Ester O to | |
| Retention Time | Shorter ( | Longer ( | High: Ortho-substitution increases volatility by twisting the ester out of plane. |
Technique Comparison: EI vs. ESI
For drug development workflows, choosing the right ionization mode is non-negotiable.
-
Electron Ionization (EI): Recommended for ID. Provides rich structural data (
190, 162, 135) confirming the ester and core structure. -
Electrospray Ionization (ESI): Recommended for Purity. Yields a clean
peak at and at . It fails to distinguish isomers effectively as it lacks fragmentation energy.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized GC-MS protocol. This workflow includes a built-in "System Suitability Test" (SST) to verify instrument performance before sample analysis.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile . Avoid protic solvents if derivatization is planned.
-
Concentration: Dilute to 10 µg/mL (10 ppm) for full-scan acquisition.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.
Instrument Parameters (GC-MS)
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
MS Source: 230°C, 70 eV ionization energy.
-
Scan Range:
40–350.
Workflow Diagram
Figure 2: Logical workflow for QC validation of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Analogous Fragmentation Rules). Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2] University Science Books. (Standard reference for
-cleavage and ester fragmentation mechanisms). - NIST Mass Spectrometry Data Center.Fragmentation of Pyridine Carboxylates. (General principles applied for 162/135 transitions).
Sources
Comparative Guide: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate vs. Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This guide provides an in-depth technical comparison between Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate and Methyl 2-chloro-5-(trifluoromethyl)nicotinate . These two fluorinated pyridine building blocks offer orthogonal reactivity profiles, enabling distinct synthetic strategies in drug discovery, particularly for kinase inhibitors and agrochemicals.
Executive Summary & Strategic Positioning
In medicinal chemistry, the placement of the trifluoromethyl (
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate (Compound B) is a "C2-Electrophilic Scaffold." It is designed for Nucleophilic Aromatic Substitution (S
Ar) . The 2-chloro position is highly activated by the ortho-nitrogen, ortho-ester, and para-trifluoromethyl group, making it an excellent substrate for introducing amines, ethers, or thiols at the C2 position. -
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (Compound A) is a "C5-Nucleophilic Scaffold." It is designed for O-Functionalization or C5-Cross Coupling . The 5-hydroxyl group serves as a nucleophile for ether synthesis or can be activated (e.g., to a triflate) to facilitate palladium-catalyzed cross-coupling at the C5 position, leaving the 2-CF
group intact as a metabolic blocker.
| Feature | Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate | Methyl 2-chloro-5-(trifluoromethyl)nicotinate |
| Primary Reactivity | Nucleophilic (at Oxygen) | Electrophilic (at C2-Carbon) |
| Key Reaction Class | O-Alkylation / Mitsunobu / Cross-coupling (via OTf) | S |
| Electronic State | Electron-Rich (due to 5-OH donor) | Electron-Deficient (highly activated) |
| CF | C2 (Steric blocker, lipophilicity) | C5 (Metabolic blocker, activator) |
| Typical Application | Synthesis of C5-ethers or C5-aryl derivatives | Synthesis of 2-amino or 2-alkoxy pyridines |
Electronic Structure & Reactivity Analysis
Methyl 2-chloro-5-(trifluoromethyl)nicotinate (The "Super-Electrophile")
This molecule exhibits exceptional reactivity toward nucleophiles due to a cooperative electronic effect:
-
Inductive/Resonance Activation: The C2 position is ortho to the pyridine nitrogen (electron-withdrawing) and ortho to the ester group.
-
Para-Activation: The 5-CF
group is para to the leaving group (Cl). This creates a strong "push-pull" system where the CF stabilizes the Meisenheimer complex intermediate during S Ar. -
Result: Mild conditions (weak bases, moderate heat) are often sufficient to displace the chloride.
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (The "Functionalizable Core")
This molecule behaves as a functionalized phenol equivalent:
-
Nucleophilic Character: The 5-OH group allows for the introduction of solubilizing chains or pharmacophores via ether linkages.
-
C5-Activation Potential: While the OH itself is not a leaving group, it can be converted to a triflate (
) or tosylate. The resulting 5-OTf species allows for Suzuki-Miyaura or Buchwald-Hartwig couplings at the C5 position. -
2-CF
Stability: The bulky 2-CF group protects the C2 position and prevents unwanted nucleophilic attacks adjacent to the nitrogen.
Reactivity Visualization (DOT Diagram)
Caption: Orthogonal reactivity pathways. Compound A focuses on substituent modification (O-alkylation) or C5-coupling via activation. Compound B focuses on direct ring functionalization at C2 via nucleophilic displacement.
Experimental Protocols
Protocol A: S Ar Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Objective: Introduction of a secondary amine (e.g., Morpholine) at C2.
Mechanism: Nucleophilic Aromatic Substitution activated by para-CF
-
Reagents:
-
Substrate: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)[1]
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
-
Procedure:
-
Dissolve the substrate in MeCN.
-
Add DIPEA followed by Morpholine dropwise at room temperature (RT).
-
Heat the mixture to 60°C for 2–4 hours. (Monitor by TLC/LCMS; conversion is typically rapid due to the activated ring).
-
Workup: Concentrate solvent, dilute with EtOAc, wash with water and brine. Dry over Na
SO .
-
-
Expected Outcome: >90% yield of Methyl 2-morpholino-5-(trifluoromethyl)nicotinate.
-
Expert Tip: If using a weaker nucleophile (e.g., aniline), switch to DMSO as solvent and increase temperature to 100°C, or use Buchwald-Hartwig conditions (Pd
(dba) , Xantphos, Cs CO ) [1].
Protocol B: O-Alkylation of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Objective: Synthesis of an ether derivative at C5. Mechanism: Williamson Ether Synthesis.
-
Reagents:
-
Substrate: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq)
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) -
Solvent: Acetone or DMF.
-
-
Procedure:
-
Dissolve the substrate in acetone (0.2 M).
-
Add K
CO and stir at RT for 15 minutes to generate the phenoxide anion. -
Add Benzyl bromide.
-
Reflux (56°C ) for 6–12 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2]
-
-
Expected Outcome: Formation of the benzyl ether.
-
Expert Tip: The 2-CF
group is electron-withdrawing, which increases the acidity of the 5-OH group (pKa ~7-8), making it easier to deprotonate than a standard phenol. However, this also makes the resulting phenoxide slightly less nucleophilic, so heating is often required [2].
Comparative Data Summary
The following table synthesizes reactivity data based on general pyridine chemistry principles and specific fluorinated analog behaviors.
| Parameter | Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate | Methyl 2-chloro-5-(trifluoromethyl)nicotinate |
| Reaction Type | Electrophilic Attack on O (Alkylation) | Nucleophilic Attack on C (S |
| Rate Limiting Step | Formation of Phenoxide / S | Formation of Meisenheimer Complex |
| Base Requirement | Weak inorganic base (K | Organic base (DIPEA, TEA) or Carbonate |
| Solvent Preference | Polar Aprotic (DMF, Acetone, MeCN) | Polar Aprotic (DMSO, DMF, NMP) |
| Temp. Range | 50°C – 80°C (Reflux) | RT – 100°C (Dependent on nucleophile) |
| Competing Reactions | Hydrolysis of C3-Ester (avoid strong aqueous base) | Hydrolysis of C2-Cl (if water present at high temp) |
References
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate.Organic Process Research & Development. (Describes analogous S
Ar conditions and trifluoromethylation strategies). -
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Organic Letters. (Provides context on the stability and synthesis of 2-CF3 substituted pyridines).
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate Product Data. Sigma-Aldrich. (Physical properties and safety data).
Sources
IR spectroscopy characteristic bands for hydroxy nicotinate esters
Executive Summary: The Tautomer Challenge
Hydroxy nicotinate esters (e.g., methyl 2-hydroxynicotinate) present a unique analytical challenge in vibrational spectroscopy: lactam-lactim tautomerism . Unlike simple esters, these molecules do not exist as static "hydroxy-pyridines" in the solid state. They predominantly adopt a 2-pyridone (lactam) structure, stabilized by strong hydrogen bonding networks.
This guide provides a definitive comparison of the IR spectral signatures of 2-hydroxynicotinate esters against their key alternatives: non-hydroxy analogs (methyl nicotinate) and positional isomers (6-hydroxynicotinate). By understanding the specific shifts caused by intramolecular vs. intermolecular hydrogen bonding, researchers can unambiguously identify these compounds without resorting to NMR.
Mechanistic Insight: The "Hydrogen-Bond Clamp"
To interpret the spectrum, one must understand the molecular geometry.
-
2-Hydroxynicotinate Esters: The ester group at position 3 is ortho to the nitrogen/ketone group. This proximity forces an intramolecular hydrogen bond between the lactam N-H and the ester carbonyl oxygen.[1] This "clamp" locks the conformation and significantly red-shifts the ester carbonyl band.
-
6-Hydroxynicotinate Esters: The ester is para to the lactam functionality. Intramolecular bonding is impossible. These molecules form intermolecular dimers (similar to DNA base pairs), leaving the ester carbonyl relatively unperturbed.
Figure 1: Logical flow of tautomeric preference and resulting hydrogen bonding motifs in hydroxy nicotinate esters.
Comparative Analysis: Product vs. Alternatives
The following data compares Methyl 2-hydroxynicotinate (the target) against Methyl Nicotinate (non-hydroxy control) and Methyl 6-hydroxynicotinate (isomer control).
Table 1: Diagnostic Carbonyl & Hydroxyl Bands[2][3]
| Feature | Methyl 2-hydroxynicotinate (Target) | Methyl Nicotinate (Alternative 1) | Methyl 6-hydroxynicotinate (Alternative 2) |
| Primary Structure | Lactam (Pyridone) with Intra-molecular H-bond | Pyridine (No labile H) | Lactam (Pyridone) with Inter-molecular H-bond |
| Ester C=O Stretch | 1680 – 1710 cm⁻¹ (Red-shifted due to H-bond) | 1720 – 1735 cm⁻¹ (Typical aromatic ester) | 1715 – 1730 cm⁻¹ (Free from H-bond) |
| Ring C=O[4] (Amide) | 1640 – 1660 cm⁻¹ (Distinct pyridone band) | Absent | 1650 – 1680 cm⁻¹ (Broad, dimerized) |
| NH / OH Stretch | 2800 – 3200 cm⁻¹ (Broad, often obscures C-H) | Absent (Clean C-H region >3000) | 2700 – 3100 cm⁻¹ (Very broad dimer envelope) |
| Fingerprint Region | 770 & 740 cm⁻¹ (Ortho-subst. bending) | 700 & 750 cm⁻¹ (Mono-subst. pattern) | 830 – 850 cm⁻¹ (Para-subst. pattern) |
Key Differentiators:
-
The "Double Carbonyl" Signal: The 2-hydroxy isomer shows two distinct carbonyl peaks in the 1640–1710 region (one Ester, one Lactam). The non-hydroxy alternative shows only one (Ester).
-
The "Red Shift" Indicator: If the ester band appears below 1710 cm⁻¹, it confirms the 2-isomer geometry where the ester oxygen is accepting a hydrogen bond from the ring nitrogen. The 6-isomer ester band remains higher (closer to 1725 cm⁻¹).
Experimental Protocol: Moisture-Exclusion ATR
Because the N-H and O-H bands are broad and sensitive to environmental moisture, standard transmission IR (KBr pellets) often yields poor resolution due to water absorption. The following Attenuated Total Reflectance (ATR) protocol is the self-validating gold standard for these esters.
Workflow Diagram
Figure 2: Step-by-step ATR protocol ensuring exclusion of atmospheric moisture and consistent crystal contact.
Step-by-Step Methodology
-
Pre-Treatment: Dry the ester sample in a vacuum desiccator for 2 hours at 40°C. Why? Hydroxy nicotinates are hygroscopic; adsorbed water creates a false broad peak at 3400 cm⁻¹ that confuses the structural assignment.
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for its durability against the high pressure required to flatten the crystalline sample.
-
Background Subtraction: Collect a background spectrum (32 scans) immediately before sampling to remove atmospheric CO₂ and H₂O contributions.
-
Sample Application: Place ~10 mg of solid on the crystal.
-
Pressure Application: Apply maximum pressure using the anvil clamp. Critical: Watch the live preview. The ester carbonyl peak (1680-1710 cm⁻¹) intensity must exceed 0.1 Absorbance units for reliable S/N ratio.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Accumulate 64 scans to resolve the fine structure of the aromatic overtones.
References
-
Peng, C. S., et al. (2013). "Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences. Link
-
Doc Brown's Chemistry. (n.d.). "Infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate)." Advanced Organic Chemistry Revision Notes. Link
-
Chemistry LibreTexts. (2021). "6.3: IR Spectrum and Characteristic Absorption Bands." Organic Chemistry. Link
-
Specac. (n.d.). "Interpreting Infrared Spectra." Application Notes. Link
-
ChemicalBook. (n.d.). "Methyl nicotinate IR Spectrum." Spectral Database. Link
Sources
Biological Activity Comparison of Hydroxy-Trifluoromethyl-Pyridine Isomers
[1][2]
Executive Summary
The hydroxy-trifluoromethyl-pyridine (HTFMP) scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its biological efficacy stems from the synergistic combination of the pyridine ring’s hydrogen-bonding capability (via tautomerism) and the trifluoromethyl group’s modulation of lipophilicity, metabolic stability, and electronic density.
This guide provides a technical comparison of HTFMP isomers, with a specific focus on 2-hydroxy-5-(trifluoromethyl)pyridine (the dominant pharmacophore) versus its regioisomers. The analysis synthesizes data on antimicrobial, anticancer, and agrochemical activities, supported by experimental protocols and structural insights.[1]
Chemical Foundation: Tautomerism & Physicochemical Properties
Tautomeric Equilibrium: The Critical Bioactive State
The biological activity of 2- and 4-hydroxy-trifluoromethyl-pyridines is governed by their tautomeric equilibrium. Unlike phenols, these compounds exist predominantly as pyridones (lactams) in the solid state and in polar solvents (e.g., physiological fluids).
-
2-Hydroxy-5-(trifluoromethyl)pyridine
5-(Trifluoromethyl)-2(1H)-pyridinone [2] -
Impact : The pyridone form acts as a dual hydrogen-bond donor (NH) and acceptor (C=O), mimicking peptide bonds. This is crucial for binding to enzyme active sites (e.g., WDR5, serine proteases).
-
CF3 Effect : The strong electron-withdrawing nature of the -CF3 group (Hammett
) increases the acidity of the NH proton in the pyridone form, potentially strengthening H-bond interactions with target proteins.
Physicochemical Comparison of Isomers
The position of the -CF3 and -OH groups significantly alters the molecular properties.
| Isomer | Common Name | LogP (Calc) | pKa (Acidic) | Primary Application |
| 2-OH-5-CF3 | 5-TFMP-2-one | ~1.4 | ~7.5 | Agrochemical metabolite, Drug intermediate |
| 2-OH-3-CF3 | 3-TFMP-2-one | ~1.3 | ~6.8 | Kinase inhibitor scaffolds |
| 4-OH-2-CF3 | 2-TFMP-4-one | ~1.2 | ~8.0 | Iron chelators, Bioisosteres |
| 3-OH-5-CF3 | 5-TFMP-3-ol | ~1.7 | ~8.5 | Agrochemicals (Ether derivatives) |
Note : 3-hydroxy isomers cannot tautomerize to a stable neutral pyridone, retaining true phenolic character, which alters their binding mode (typically H-bond acceptor/donor via OH only).
Visualizing the Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the tautomeric shift and the strategic placement of the trifluoromethyl group for maximal biological efficacy.
Caption: Tautomeric shift of 2-hydroxy-trifluoromethylpyridine to its bioactive pyridone form, enhanced by the CF3 group.
Comparative Biological Activity[2][6][7][8][9]
Agrochemical Activity (Herbicides & Insecticides)
The 2-hydroxy-5-(trifluoromethyl)pyridine moiety is the "gold standard" in this class.
-
Mechanism : It often serves as a stable leaving group or a recognition motif.
-
Case Study : It is a primary metabolite of Fluazifop-P-butyl (herbicide). The 5-CF3-2-pyridyloxy group mimics the electronic properties of 4-nitro-phenoxy but with greater metabolic stability.
-
Comparison :
-
5-CF3 isomer: High hydrolytic stability, optimal lipophilicity for plant cuticle penetration.
-
3-CF3 isomer: Sterically hindered, often leading to reduced binding affinity in auxin receptors or ACCase enzymes.
-
Anticancer Activity
Recent research has pivoted towards using these isomers as scaffolds for targeted cancer therapies.
-
Target : WDR5 (WD Repeat Domain 5), a protein involved in histone methylation.
-
Active Agent : 6-(Trifluoromethyl)isoquinolin-1(2H)-one (a fused bicyclic analog of the 2-OH-5-CF3 pyridine).
-
Performance :
-
Isoxazole Hybrids : Derivatives of 4-(trifluoromethyl)isoxazoles linked to pyridine rings have shown IC50 values of 2.63 µM against MCF-7 breast cancer cells, significantly more potent than non-fluorinated analogs (IC50 ~19.7 µM).
Antimicrobial Activity
While the simple hydroxy-isomers are weak antimicrobials, their N-substituted or O-substituted derivatives exhibit potent activity.
| Compound Class | Target Organism | Activity Metric | Key Isomer Motif |
| N-phenyl pyrazoles | S. aureus (MRSA) | MIC: 1–4 µg/mL | 3,5-bis(CF3) on phenyl linked to pyridine |
| Pyridazinones | E. coli | MIC: ~50 µg/mL | 6-phenyl-pyridazin-3-one (Bioisostere) |
| Thiazolo-pyrimidines | C. albicans | MIC: 16 µg/mL | 5-CF3-pyrimidine core |
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine
Rationale: This is the primary building block. The synthesis utilizes the hydrolytic instability of the chloro-precursor.
-
Starting Material : 2-Chloro-5-(trifluoromethyl)pyridine.
-
Reagents : 10% Aqueous NaOH or KOH.
-
Procedure :
-
Dissolve 10 mmol of 2-chloro-5-(trifluoromethyl)pyridine in 20 mL of DMSO (to enhance solubility).
-
Add 30 mL of 10% NaOH solution.
-
Reflux at 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup : Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 to precipitate the pyridone form.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
-
Yield : Typically 85–95%.
-
Validation : 1H NMR (DMSO-d6) should show a broad singlet >11 ppm (NH) and absence of aromatic protons typical of the chloro-precursor.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI Broth Microdilution Method
-
Preparation :
-
Dissolve test compounds (HTFMP derivatives) in DMSO to a stock concentration of 10 mg/mL.
-
Prepare Mueller-Hinton Broth (MHB).
-
-
Inoculum :
-
Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB.
-
-
Assay :
-
In a 96-well plate, add 100 µL of MHB.
-
Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to each well.
-
Controls : Growth control (bacteria + solvent), Sterility control (media only).
-
-
Incubation : 37°C for 18–24 hours.
-
Readout : The MIC is the lowest concentration with no visible turbidity.
Protocol C: Anticancer MTT Viability Assay
Rationale: To assess cytotoxic potency against cancer cell lines (e.g., MCF-7).
-
Seeding : Seed MCF-7 cells (
cells/well) in 96-well plates with DMEM + 10% FBS. Incubate 24h for attachment. -
Treatment :
-
Treat cells with graded concentrations of HTFMP isomers (0.1 – 100 µM) for 48 hours.
-
Include Doxorubicin as a positive control.
-
-
MTT Addition :
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C (purple formazan crystals form).
-
-
Solubilization :
-
Remove medium.[4] Add 150 µL DMSO to dissolve crystals.
-
-
Measurement : Read absorbance at 570 nm.
-
Calculation : % Cell Viability = (OD_sample / OD_control) × 100. Calculate IC50 using non-linear regression.
Synthesis Workflow Diagram
Caption: General synthesis route for the dominant 2-hydroxy-5-(trifluoromethyl)pyridine isomer.
References
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. PubMed Central. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][5]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO. PubChem. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Available at: [Link]
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Executive Summary & Hazard Identification
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a specialized fluorinated pyridine intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Due to the specific combination of a trifluoromethyl group (-CF3) , a phenolic hydroxyl (-OH) , and a pyridine ring , this compound presents a unique safety profile that exceeds standard laboratory reagents.
As specific toxicological data for this exact intermediate may be limited in public databases, this guide adopts a Precautionary Band 4 Approach (High Potency/Unknown Toxicity). We derive the safety protocols from Structure-Activity Relationship (SAR) analysis of analogous fluorinated pyridines.
Risk Assessment: The "Why" Behind the Protocol
-
Enhanced Lipophilicity (-CF3): The trifluoromethyl group significantly increases the compound's lipophilicity compared to non-fluorinated nicotinates. Causality: This facilitates rapid absorption through the skin and cellular membranes, making dermal exposure a critical vector for systemic toxicity.
-
Phenolic Character (-OH): The 5-hydroxy group introduces phenolic properties. Causality: This increases the potential for severe skin irritation or corrosion and rapid uptake into the bloodstream.
-
Respiratory Sensitization: Pyridine derivatives are known respiratory irritants. Inhalation of dust or aerosols can trigger acute bronchospasm or long-term sensitization.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. Standard "lab coat and safety glasses" are insufficient for handling >100 mg quantities or solutions.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Eye Protection | Chemical Splash Goggles | Why: Safety glasses with side shields do not seal against fine fluorinated dust or splashes. Goggles (ANSI Z87.1 D3 rating) prevent ocular entry, which can cause irreversible corneal damage due to the phenolic moiety. |
| Hand Protection (Solid) | Double Nitrile | Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Barrier layer).Rationale: Prevents incidental contact with powder. Change immediately upon contamination.[1][2][3][4] |
| Hand Protection (Solution) | Laminate / Barrier | Why: If dissolved in DCM, THF, or DMF, standard nitrile degrades in <5 mins. Use Silver Shield® (EVOH/PE) or Ansell Barrier® gloves as liners under nitrile gloves to prevent permeation of the carrier solvent and the solute. |
| Body Protection | Tyvek® Lab Coat / Apron | Why: Cotton lab coats absorb liquids and hold them against the skin. A disposable Tyvek® apron or sleeve covers are required during transfer to prevent "cuff gap" exposure. |
| Respiratory | Engineering Controls First | Primary: Certified Chemical Fume Hood.Secondary (Spill/Weighing): N95 or P100 particulate respirator if working outside a hood (strongly discouraged). |
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Hazard: Fluorinated solids are prone to high static charge. They will "jump" from spatulas.
-
Protocol:
-
Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Weigh inside a fume hood. If the balance is outside, use a powder containment hood or a "balance safety enclosure."
-
Do not use a metal spatula if the powder is fluffy; use a disposable anti-static polypropylene spatula to minimize scattering.
-
B. Reaction Setup (Solution State)
-
Solvent Choice: When dissolving this compound, the permeation rate through gloves changes drastically.
-
Protocol:
-
Double Glove: Don Silver Shield® gloves first, then standard nitrile gloves over them for dexterity.
-
Cannula Transfer: For quantities >1g, transfer solutions via cannula or syringe rather than pouring to eliminate splash risk.
-
Closed System: Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent the escape of pyridine vapors.
-
C. Waste Disposal[1][5][6]
-
Segregation: This compound must be classified as Halogenated Organic Waste .
-
Labeling: Clearly tag waste containers with "Fluorinated Pyridine - Toxic/Corrosive."
-
Do Not: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., NaOH) in the waste stream, as the phenolic group can form salts that may precipitate or react exothermically.
Visualized Decision Workflows
Diagram 1: PPE Selection Logic
This decision tree guides the researcher to the correct glove and respiratory protection based on the physical state of the compound.
Caption: PPE Selection Logic based on physical state and solvent carrier compatibility.
Diagram 2: Emergency Spill Response
This workflow dictates the immediate actions required in the event of a spill, prioritizing containment and decontamination.
Caption: Emergency Spill Response Protocol distinguishing between minor incidental spills and major operational failures.
References
-
PubChem. Compound Summary: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (Structural Analog Hazard Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives and Fluorinated Esters. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
